Product packaging for L-Alanine-2-13C,15N(Cat. No.:CAS No. 285977-86-8)

L-Alanine-2-13C,15N

カタログ番号: B1611124
CAS番号: 285977-86-8
分子量: 91.08 g/mol
InChIキー: QNAYBMKLOCPYGJ-GMWHYDPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

L-Alanine-2-13C,15N is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 91.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1611124 L-Alanine-2-13C,15N CAS No. 285977-86-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-(15N)azanyl(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GMWHYDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480394
Record name L-Alanine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-86-8
Record name L-Alanine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-2-13C,15N: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Alanine-2-13C,15N, an isotopically labeled amino acid crucial for metabolic research and drug development. This document details its physicochemical characteristics, provides insights into its use in experimental settings, and illustrates its role in metabolic pathways.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive isotopologue of the amino acid L-alanine. The carbon atom at the second position (C2 or α-carbon) is enriched with the Carbon-13 (¹³C) isotope, and the nitrogen atom of the amino group is enriched with the Nitrogen-15 (¹⁵N) isotope. This dual labeling provides a distinct mass shift and unique nuclear magnetic resonance (NMR) properties, making it an invaluable tracer in metabolic studies.

Structure:

Summary of Chemical Properties:

PropertyValueSource(s)
CAS Number 285977-86-8[1]
Molecular Formula C₂¹³CH₇¹⁵NO₂[2]
Molecular Weight 91.08 g/mol [2]
Appearance White to off-white solid[2]
Isotopic Enrichment (Typical) ≥98 atom % ¹⁵N, ≥99 atom % ¹³C[3]
Synonyms L-2-Aminopropionic acid-2-¹³C,¹⁵N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton attached to the ¹³C-labeled α-carbon will exhibit a large one-bond coupling constant (¹JCH), resulting in a doublet. The methyl protons will show a two-bond coupling to the ¹³C (²JCH), and the amino protons will show coupling to the ¹⁵N (¹JNH).

  • ¹³C NMR: The signal for the C2 carbon will be a singlet due to the high enrichment. Its chemical shift will be similar to that of unlabeled alanine (B10760859).

  • ¹⁵N NMR: A single resonance is expected for the labeled amino group. The chemical shift provides information about the chemical environment of the nitrogen atom.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its isotopically enriched mass. For example, in electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 92.086 m/z. The fragmentation pattern will be characteristic of the alanine structure, with the isotopic labels retained in the corresponding fragments.

Experimental Protocols

This compound is a powerful tool for metabolic flux analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics. Below are generalized protocols that can be adapted for use with this specific labeled amino acid.

Metabolic Labeling of Adherent Cells for Metabolomics

This protocol outlines the general steps for labeling cells with this compound to trace its incorporation into downstream metabolites.

Workflow:

A Cell Seeding & Growth B Prepare Labeling Medium (replace unlabeled L-alanine with this compound) A->B C Medium Exchange B->C D Incubate for Desired Time C->D E Quench Metabolism (e.g., with cold methanol) D->E F Metabolite Extraction E->F G Analysis by LC-MS or NMR F->G

Workflow for in vitro metabolic labeling.

Detailed Steps:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Prepare Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-alanine. Supplement this medium with this compound at a known concentration.

  • Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and cell type under investigation.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Collect the cell extracts and process them for analysis by removing proteins and lipids as necessary.

  • Analysis: Analyze the extracts using high-resolution mass spectrometry or NMR to identify and quantify the isotopically labeled metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for using this compound in a SILAC experiment for quantitative proteomics.

Workflow:

cluster_0 Cell Population 1 ('Light') cluster_1 Cell Population 2 ('Heavy') A Grow in 'light' medium (containing natural L-alanine) C Apply Experimental Conditions A->C B Grow in 'heavy' medium (containing this compound) B->C D Combine Equal Numbers of Cells C->D E Protein Extraction and Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

General workflow for a SILAC experiment.

Detailed Steps:

  • Cell Culture: Grow two populations of cells in parallel. One population is grown in a "light" medium containing natural L-alanine, while the other is grown in a "heavy" medium where natural L-alanine is replaced with this compound. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one or both cell populations.

  • Cell Lysis and Protein Extraction: Harvest and combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide to determine changes in protein expression levels.

Metabolic Pathways and Applications

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is involved in the glucose-alanine cycle, serves as a precursor for protein synthesis, and can be converted to pyruvate, a key intermediate in central carbon metabolism.

Key Metabolic Fates of L-Alanine:

Alanine This compound Pyruvate Pyruvate Alanine->Pyruvate Alanine Transaminase Protein Protein Synthesis Alanine->Protein TCA TCA Cycle Pyruvate->TCA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Lactate Lactate Pyruvate->Lactate PPP Pentose Phosphate Pathway TCA->PPP

Metabolic fate of L-Alanine.

Applications in Research and Drug Development:

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. This compound can be used to trace the contribution of alanine to processes like the tricarboxylic acid (TCA) cycle, gluconeogenesis in the liver, and the synthesis of other amino acids and biomass precursors in cancer cells. This can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

  • Metabolic Flux Analysis (MFA): By tracking the incorporation of the ¹³C and ¹⁵N labels into various metabolites, researchers can quantitatively determine the rates (fluxes) of metabolic pathways. This provides a detailed understanding of cellular metabolism under different conditions.

  • Drug Discovery and Development: Labeled amino acids are used to study the on-target and off-target effects of drugs on cellular metabolism. By observing how a drug perturbs the flow of metabolites, researchers can gain insights into its mechanism of action.

  • Neurobiology: Alanine metabolism is also important in the brain. This compound can be used to study neurotransmitter synthesis and energy metabolism in neuronal and glial cells.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique isotopic labeling pattern allows for precise tracing of metabolic pathways, quantification of metabolic fluxes, and relative protein quantification. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and implementing robust and informative studies to advance our understanding of cellular metabolism in health and disease.

References

A Technical Guide to the Synthesis and Purification of L-Alanine-2-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the synthesis and purification of L-Alanine-2-¹³C,¹⁵N, a valuable isotopically labeled amino acid for use in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry and NMR studies. The described methodology is based on the well-established asymmetric Strecker synthesis, which allows for the stereoselective production of the desired L-enantiomer.

Introduction

Stable isotope-labeled compounds are indispensable tools in modern life sciences and drug development. L-Alanine specifically labeled at the C2 position with Carbon-13 and the amino group with Nitrogen-15 provides a significant mass shift, enabling its unambiguous detection and quantification in complex biological matrices. This technical guide outlines a detailed protocol for its chemical synthesis and subsequent purification, ensuring high isotopic and enantiomeric purity.

Synthesis and Purification Workflow

The overall process involves a three-stage chemical synthesis followed by a final purification step. The synthesis begins with an asymmetric Strecker reaction using isotopically labeled precursors, followed by the hydrolysis of the resulting aminonitrile to form the amino acid. Purification is achieved through ion-exchange chromatography.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Labeled Precursors: [1-¹³C]Acetaldehyde [¹⁵N]Ammonia Strecker Asymmetric Strecker Reaction - Chiral Auxiliary - Cyanide Source Start->Strecker Step 1 Hydrolysis Acid Hydrolysis Strecker->Hydrolysis Step 2 Crude_Product Crude L-Alanine-2-¹³C,¹⁵N Hydrolysis->Crude_Product Step 3 Purification Ion-Exchange Chromatography Crude_Product->Purification Final_Product Pure L-Alanine-2-¹³C,¹⁵N Purification->Final_Product Step 4 Alanine_Metabolism Alanine L-Alanine-¹³C,¹⁵N Pyruvate Pyruvate-¹³C Alanine->Pyruvate ALT Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Glutamate Glutamate-¹⁵N alpha_KG α-Ketoglutarate Glutamate->alpha_KG ALT ALT Alanine Aminotransferase (ALT)

A Technical Guide to Commercial L-Alanine-2-13C,15N for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available L-Alanine-2-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the offerings from prominent commercial suppliers, presents key quantitative data in a comparative format, and outlines detailed experimental protocols for its use in metabolic research.

Introduction to this compound

L-Alanine labeled with carbon-13 at the second carbon position and nitrogen-15 (B135050) is a powerful tool in metabolic research. As a non-essential amino acid, alanine (B10760859) is central to several metabolic pathways, including glycolysis, the citric acid (TCA) cycle, and gluconeogenesis. The incorporation of stable isotopes allows researchers to trace the metabolic fate of alanine and its constituent atoms through these pathways without the need for radioactive tracers. This makes it an invaluable compound for metabolic flux analysis (MFA), tracer studies in cell culture, and as an internal standard for quantitative mass spectrometry.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer high-purity this compound and its isotopic variants. The following table summarizes the product specifications from leading suppliers to aid in the selection of the most suitable material for your research needs.

SupplierProduct NameCatalog NumberCAS NumberIsotopic Purity (¹³C)Isotopic Purity (¹⁵N)Chemical PurityPhysical FormPackage Sizes
Sigma-Aldrich L-Alanine-2-¹³C,¹⁵N485853285977-86-899 atom %98 atom %≥98% (CP)SolidCustom packaging available
Cambridge Isotope Laboratories L-Alanine (2-¹³C, 99%; ¹⁵N, 98%)CNLM-3594285977-86-899%98%>98%SolidInquire for sizes
MedchemExpress L-Alanine-2-¹³C,¹⁵NHY-N0229S1285977-86-8Not specifiedNot specified>98%Solid1 mg, 5 mg
Various Suppliers L-Alanine-¹³C₃,¹⁵NVaries202407-38-398-99 atom %98-99 atom %≥95% (CP)Solid100 mg, 0.1 g, 0.5 g

Note: Isotopic and chemical purity levels may vary slightly by batch. It is always recommended to consult the Certificate of Analysis (CoA) for the specific lot purchased. "CP" denotes chemically pure.

Experimental Protocols

The use of this compound is central to several advanced analytical techniques. Below are detailed methodologies for its application in key experiments.

Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of ¹³C and ¹⁵N from L-Alanine.

Methodology:

  • Cell Culture: Culture cells of interest to mid-exponential growth phase in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a labeling medium containing a known concentration of this compound. The other amino acid concentrations should be kept at physiological levels.

  • Incubation: Incubate the cells in the labeling medium for a period sufficient to reach isotopic steady state. This duration should be determined empirically for the specific cell line and experimental conditions, but is typically equivalent to several cell doubling times.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions of alanine and other amino acids.

  • Data Analysis: Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic model and calculate the intracellular metabolic fluxes.

Use as an Internal Standard for LC-MS/MS Quantification

Objective: To accurately quantify the concentration of L-Alanine in a biological sample.

Methodology:

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound as an internal standard.

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate L-Alanine from other sample components.

    • Set the mass spectrometer to monitor the specific mass transitions for both the unlabeled L-Alanine (analyte) and the labeled this compound (internal standard) using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled L-Alanine and a fixed concentration of the internal standard.

Visualizing Experimental and Logical Workflows

Diagrams are essential for understanding complex experimental workflows and decision-making processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: Alanine Metabolism

Alanine_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine This compound Pyruvate->Alanine Alanine Aminotransferase (ALT) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase Alanine->Pyruvate Glutamate Glutamate Alanine->Glutamate ALT Protein Protein Synthesis Alanine->Protein Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG Alpha_KG->Glutamate Transamination

Caption: Metabolic pathways involving L-Alanine.

Experimental Workflow: Metabolic Flux Analysis

MFA_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling with This compound cell_culture->isotope_labeling metabolite_extraction 3. Metabolite Extraction isotope_labeling->metabolite_extraction sample_analysis 4. GC-MS Analysis metabolite_extraction->sample_analysis data_processing 5. Mass Isotopomer Distribution Analysis sample_analysis->data_processing flux_calculation 6. Metabolic Flux Calculation data_processing->flux_calculation interpretation 7. Biological Interpretation flux_calculation->interpretation

Caption: Workflow for Metabolic Flux Analysis.

Logical Relationship: Supplier Selection

Supplier_Selection start Define Research Needs purity Required Isotopic & Chemical Purity? start->purity quantity Required Quantity? purity->quantity Yes compare Compare Supplier Specifications purity->compare No/Flexible documentation Certificate of Analysis Available? quantity->documentation Yes quantity->compare No/Flexible documentation->compare Yes documentation->compare No select Select Supplier compare->select

Caption: Decision workflow for supplier selection.

Principle of Using L-Alanine-2-13C,15N in Metabolic Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Simultaneously Tracking Carbon and Nitrogen Fates

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][2] The use of stable isotope-labeled L-Alanine, specifically L-Alanine-2-13C,15N, provides a powerful tool to simultaneously trace the metabolic fate of both its carbon skeleton and its amino group. This dual-labeling strategy offers a significant advantage over single-labeled tracers by enabling the concurrent quantification of carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolic networks.[3]

The 13C label on the second carbon (C2) of alanine (B10760859) allows researchers to follow its entry into central carbon metabolism. Primarily, L-alanine is reversibly converted to pyruvate (B1213749) via the action of alanine aminotransferase (ALT).[1] This pyruvate can then enter the TCA cycle to fuel energy production or be used as a precursor for gluconeogenesis.[1] By tracking the incorporation of the 13C label into downstream metabolites such as TCA cycle intermediates, other amino acids, and glucose, researchers can dissect the relative contributions of alanine to these key metabolic pathways.

Concurrently, the 15N label on the amino group allows for the tracing of nitrogen metabolism. The transamination reaction catalyzed by ALT transfers the 15N-amino group from alanine to α-ketoglutarate, forming 15N-glutamate. Glutamate is a central hub for nitrogen distribution within the cell, and the 15N label can be subsequently traced into other amino acids and nitrogen-containing biomolecules. This provides invaluable insights into nitrogen assimilation, utilization, and disposal pathways.

The strategic placement of the 13C label at the C2 position is particularly informative. Upon conversion to pyruvate, this labeled carbon becomes the C2 of pyruvate. When pyruvate enters the TCA cycle via pyruvate dehydrogenase, it is decarboxylated, and the C1 carbon is lost as CO2. However, the C2 and C3 carbons are incorporated into acetyl-CoA. In contrast, anaplerotic entry of pyruvate into the TCA cycle via pyruvate carboxylase retains all three carbons in oxaloacetate. Thus, the specific labeling patterns in TCA cycle intermediates can help to distinguish between these different entry points.

Key Metabolic Pathways Traced with this compound

The dual-labeled L-Alanine tracer enables the investigation of several interconnected metabolic pathways:

  • Alanine Metabolism and the Glucose-Alanine Cycle: Directly traces the uptake and conversion of alanine to pyruvate. In the context of the whole body, it can elucidate the dynamics of the glucose-alanine cycle, where alanine transports amino groups from peripheral tissues to the liver for urea (B33335) synthesis, while the carbon skeleton is used for gluconeogenesis.

  • Tricarboxylic Acid (TCA) Cycle: Tracks the entry of alanine-derived carbon into the TCA cycle as pyruvate, providing insights into both oxidative and anaplerotic fluxes.

  • Gluconeogenesis: Follows the path of the 13C label from alanine to pyruvate and ultimately to glucose, allowing for the quantification of alanine's contribution to hepatic glucose production.

  • Amino Acid Metabolism: The 15N label traces the transfer of alanine's amino group to other amino acids through transamination reactions, revealing the interconnectedness of amino acid pools.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells

Objective: To trace the metabolic fate of this compound in cultured adherent cells.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Labeling medium: Growth medium lacking natural L-alanine, supplemented with this compound at a physiological concentration (e.g., 0.1-1 mM)

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • 80% Methanol (B129727) (-80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Cell Culture: Culture cells in their complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled alanine.

  • Labeling: Add 1 mL of pre-warmed labeling medium containing this compound to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled alanine. The optimal labeling time will depend on the cell type and the specific pathways being investigated and may need to be determined empirically.

  • Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the tubes thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

  • Analysis: The dried metabolite extracts can be resuspended in a suitable solvent for analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS) or NMR spectroscopy.

Protocol 2: In Vivo Metabolic Tracing in a Mouse Model

Objective: To trace the in vivo metabolic fate of this compound following systemic administration.

Materials:

  • Experimental mice (e.g., tumor-bearing or specific genetic model)

  • This compound solution in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer (e.g., 80% methanol)

  • Tissue homogenizer

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental conditions.

  • Tracer Administration: Administer the this compound solution to the mice via a suitable route, such as intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and timing will depend on the specific experimental goals.

  • Labeling Period: Allow the tracer to circulate and be metabolized for a defined period.

  • Tissue Collection: At the designated time point, euthanize the mouse according to approved protocols.

  • Rapid Tissue Harvesting: Immediately dissect the tissues of interest (e.g., liver, tumor, muscle) and flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: a. Weigh the frozen tissue samples. b. Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). c. Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis.

  • Analysis: Dry the extracts and prepare them for mass spectrometry or NMR analysis as described in Protocol 1.

Data Presentation

Quantitative data from this compound tracing experiments are typically presented as the mass isotopologue distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). For a metabolite with both carbon and nitrogen, the mass shift will reflect the combined number of 13C and 15N atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites Following this compound Tracing in Cancer Cells

MetaboliteM+0 (%)M+1 (13C or 15N) (%)M+2 (13C+15N or 2x13C) (%)M+3 (2x13C+15N or 3x13C) (%)
Alanine 5.02.592.00.5
Pyruvate 45.050.04.01.0
Lactate 55.040.04.01.0
Glutamate 60.035.04.01.0
Aspartate 70.025.04.01.0
Citrate 80.015.04.01.0

Note: The M+2 peak for alanine would be the most abundant, representing the intact labeled tracer. The distribution of M+1 and M+2 in downstream metabolites will reveal the incorporation of the 13C and 15N atoms.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Add this compound Quenching Quenching Labeling->Quenching Flash Freeze Extraction Extraction Quenching->Extraction 80% Methanol Analysis_invitro MS/NMR Analysis Extraction->Analysis_invitro Tracer Injection Tracer Injection Tissue Harvest Tissue Harvest Tracer Injection->Tissue Harvest Metabolize Homogenization Homogenization Tissue Harvest->Homogenization Liquid N2 Extraction_invivo Metabolite Extraction Homogenization->Extraction_invivo Analysis_invivo MS/NMR Analysis Extraction_invivo->Analysis_invivo

A generalized workflow for this compound metabolic tracing experiments.

metabolic_pathways cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Alanine This compound Pyruvate_cyto->Alanine ALT (15N) Pyruvate_mito Pyruvate (13C) Pyruvate_cyto->Pyruvate_mito MPC Alanine->Pyruvate_cyto ALT (13C) Glutamate_cyto Glutamate (15N) Alanine->Glutamate_cyto Transamination (15N) aKG_cyto α-Ketoglutarate aKG_cyto->Glutamate_cyto Other AAs Other AAs Glutamate_cyto->Other AAs Transaminases (15N) Aspartate Aspartate Glutamate_cyto->Aspartate AcetylCoA Acetyl-CoA (13C) Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC TCA TCA Cycle (13C Intermediates) AcetylCoA->TCA TCA->Aspartate (13C, 15N) Oxaloacetate->TCA

Key metabolic pathways traced using this compound.

References

L-Alanine-2-13C,15N: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Alanine-2-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reproducibility of experimental outcomes. This document outlines storage guidelines, potential degradation pathways, and analytical methodologies for assessing stability, presented in a format tailored for researchers and drug development professionals.

Overview and Physicochemical Properties

This compound is a non-essential amino acid in which the carbon atom at the second position is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). These isotopic labels allow for the tracing of L-Alanine through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Chemical Formula C₂¹³CH₇¹⁵NO₂
Molecular Weight 92.08 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Isotopic Purity Typically ≥98% for ¹³C and ¹⁵N
Chemical Purity Typically ≥98%

Recommended Storage Conditions and Stability

The stability of this compound is critical for its effective use as an internal standard or tracer in quantitative analyses. While specific long-term stability data for this compound is not extensively published, recommendations are based on data for similar isotopically labeled amino acids and general principles of chemical stability.

Summary of Recommended Storage Conditions:

ConditionTemperatureHumidityLightFormDuration
Long-Term Storage Room Temperature or 2-8°CControlled/DesiccatedProtected from lightSolidSeveral years
In-Solution (Aqueous) -20°CN/AProtected from lightFrozenMonths
In-Solution (Aqueous) -80°CN/AProtected from lightFrozenUp to 6 months
Short-Term Handling AmbientN/AMinimize exposureSolid/SolutionAs needed for experiments

Proper storage is essential to prevent degradation. For solid this compound, it is recommended to store it at room temperature or under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. Some suppliers of other isotopically labeled L-Alanine products recommend storing the solid form at 4°C, sealed, and away from moisture and light. When in solution, it is best to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can potentially lead to degradation. For instance, a product data sheet for L-Alanine-1-13C suggests that in solvent, it can be stored for up to 6 months at -80°C or 1 month at -20°C.

Potential Degradation Pathways

L-Alanine, including its isotopically labeled forms, is a relatively stable amino acid. However, under certain conditions, it can undergo degradation. The primary metabolic degradation pathway for L-alanine in biological systems is through transamination.

Key Degradation Pathways:

  • Transamination: The most significant pathway involves the reversible transfer of the amino group to an α-keto acid, catalyzed by alanine (B10760859) aminotransferase (ALT). This reaction converts L-alanine into pyruvate (B1213749).

  • Oxidative Deamination: In some microorganisms, L-alanine can be converted to pyruvate through oxidative deamination.

  • Chemical Degradation: Under harsh conditions such as extreme pH, high temperatures, or in the presence of strong oxidizing agents, L-alanine can degrade through various chemical reactions, including decarboxylation and oxidation. However, under recommended storage conditions, these pathways are generally not significant.

The isotopic labeling at the C2 and N positions is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.

G Figure 1. Primary Metabolic Pathway of L-Alanine L_Alanine This compound Pyruvate Pyruvate-2-13C L_Alanine->Pyruvate Transamination ALT Alanine Aminotransferase (ALT) alpha_KG α-Ketoglutarate Glutamate Glutamate-15N alpha_KG->Glutamate

Figure 1. Primary Metabolic Pathway of L-Alanine

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when used as a standard in quantitative studies, it is essential to perform stability assessments. This typically involves subjecting the compound to stress conditions (forced degradation) and analyzing it at various time points using stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours (for solid and solution).

    • Photostability: Expose to light (ICH Q1B guidelines) at ambient temperature.

  • Time Points: Collect samples at initial, intermediate, and final time points (e.g., 0, 4, 8, 12, 24 hours for hydrolysis/oxidation; longer for thermal/photostability).

  • Sample Analysis: Analyze the stressed samples against a control sample (stored at -80°C) using a validated stability-indicating method, such as LC-MS or qNMR.

G Figure 2. Experimental Workflow for Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photostability (ICH Q1B) A->F G Sample Collection at Time Points B->G C->G D->G E->G F->G H LC-MS or qNMR Analysis G->H I Data Interpretation & Degradation Profile H->I

Figure 2. Experimental Workflow for Forced Degradation Study
Stability-Indicating Analytical Methods

4.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying the parent compound from its potential degradation products.

  • Chromatography: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometry: A high-resolution mass spectrometer can be used to accurately identify and quantify the parent compound and any degradants based on their mass-to-charge ratio (m/z). The specific labeling of this compound will result in a distinct m/z that can be monitored.

4.2.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the purity and concentration of this compound without the need for a reference standard of the same compound.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of this compound to that of a certified internal standard with a known concentration, the absolute purity or concentration of the analyte can be determined.

  • Methodology:

    • Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve the mixture in a deuterated solvent (e.g., D₂O).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Integrate the characteristic signals of both the analyte and the internal standard to calculate the purity.

Application in Metabolic Flux Analysis

This compound is a valuable tracer for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. The stable isotopes are incorporated into downstream metabolites, and their distribution can be measured by MS or NMR to elucidate the activity of various metabolic pathways.

G Figure 3. This compound in Metabolic Flux Analysis cluster_0 Cellular Uptake cluster_1 Metabolic Conversion cluster_2 Analysis A This compound (in cell culture media) B Pyruvate-2-13C A->B Transamination D Other Amino Acids (e.g., Glutamate-15N) A->D Transamination C TCA Cycle Intermediates (labeled) B->C PDH E Cell Extraction C->E D->E F LC-MS or NMR Analysis of Metabolites E->F G Metabolic Flux Calculation F->G

Figure 3. This compound in Metabolic Flux Analysis

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment. While it is chemically robust, its stability should be periodically verified, especially when used as a quantitative standard. The primary route of degradation in biological systems is enzymatic conversion to pyruvate. For researchers and drug development professionals, adherence to proper storage and handling protocols, along with the use of appropriate analytical methods for stability assessment, will ensure the integrity of this compound and the reliability of the data generated from its use.

Unveiling Cellular Dynamics: A Technical Guide to the Core Advantages of Dual-Labeling with ¹³C and ¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, understanding the dynamic processes that govern cell function, proliferation, and response to stimuli is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool for tracing metabolic pathways and quantifying molecular turnover.[1][2] While single-isotope labeling provides valuable insights, the concurrent use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes, known as dual-labeling, offers a multi-dimensional perspective, enabling a more comprehensive and simultaneous analysis of carbon and nitrogen metabolism.[3][4] This technical guide delves into the core advantages of ¹³C and ¹⁵N dual-labeling, providing detailed experimental protocols, quantitative data summaries, and illustrative visualizations to empower researchers in their scientific endeavors.

Core Advantages of ¹³C and ¹⁵N Dual-Labeling

The synergy of using ¹³C and ¹⁵N tracers provides a level of analytical detail that is unattainable with single-isotope experiments.

  • Simultaneous Quantification of Carbon and Nitrogen Fluxes : The primary advantage is the ability to track the metabolic fate of both carbon and nitrogen atoms within a single experiment.[3] This is crucial because carbon and nitrogen metabolism are intricately linked, particularly in the synthesis of essential biomolecules like amino acids and nucleotides. This integrated view allows for a more holistic understanding of cellular metabolic networks.

  • Enhanced Resolution of Metabolic Pathways : By providing complementary information, dual-labeling helps to resolve complex and overlapping metabolic pathways. For instance, it can distinguish between different routes of amino acid synthesis and catabolism, providing a clearer picture of nutrient utilization and metabolic reprogramming in various physiological and pathological states, such as cancer.

  • Increased Accuracy in Metabolic Flux Analysis (MFA) : The additional constraints provided by the ¹⁵N labeling data improve the precision and reliability of flux estimations in ¹³C-MFA models. This leads to more robust and accurate quantification of intracellular reaction rates.

  • Comprehensive Analysis of Protein Dynamics : In quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dual-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) provide a significant mass shift between labeled and unlabeled peptides. This large mass difference enhances the separation and accurate quantification of proteins, which is particularly beneficial when analyzing complex proteomes or studying protein turnover.

  • Safety and Versatility : Like all stable isotopes, ¹³C and ¹⁵N are non-radioactive, making them safe for use in a wide range of experimental systems, including in vivo studies in animals and even humans, without the risks associated with radioactive tracers.

Applications in Research and Drug Development

The comprehensive data generated by ¹³C and ¹⁵N dual-labeling is highly valuable across various research fields, from basic cell biology to clinical drug development.

Metabolic Flux Analysis (MFA)

Dual-labeling is particularly powerful for MFA, providing a detailed snapshot of the flow of metabolites through the cell's biochemical network. By tracing the incorporation of both ¹³C from a carbon source (like glucose) and ¹⁵N from a nitrogen source (like glutamine), researchers can map out the activities of central carbon and nitrogen metabolism simultaneously. This is instrumental in understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer.

Protein Turnover Studies

The SILAC technique is a prime example of the application of dual-labeling in proteomics. By culturing cells in media containing "heavy" amino acids labeled with both ¹³C and ¹⁵N, researchers can precisely quantify differences in protein abundance between different cell populations (e.g., treated vs. untreated). Furthermore, dynamic SILAC (dSILAC) experiments can be used to measure the rates of protein synthesis and degradation, providing critical information on protein homeostasis.

Drug Discovery and Development

Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. Dual-labeling can be used to:

  • Elucidate Drug Mechanism of Action : By quantifying changes in metabolic fluxes upon drug treatment, researchers can identify the specific pathways targeted by the compound.

  • Identify Biomarkers : Metabolic changes induced by a drug can serve as biomarkers for its efficacy or for patient stratification.

  • Assess Drug Metabolism and Pharmacokinetics : Stable isotope-labeled drugs can be used in human mass balance studies to track their absorption, distribution, metabolism, and excretion (ADME) as a safer alternative to radioactive labeling.

Visualizations of Workflows and Pathways

To better illustrate the concepts and methodologies described, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Dual_Labeling_Concept cluster_nutrients Labeled Nutrients cluster_cell Cellular Metabolism cluster_biomolecules Labeled Biomolecules cluster_analysis Analysis C13_Glucose ¹³C-Glucose Metabolism Central Carbon & Nitrogen Metabolism C13_Glucose->Metabolism N15_Glutamine ¹⁵N-Glutamine N15_Glutamine->Metabolism C13_Metabolites ¹³C-Labeled Metabolites Metabolism->C13_Metabolites N15_Metabolites ¹⁵N-Labeled Amino Acids Metabolism->N15_Metabolites C13N15_Biomolecules ¹³C & ¹⁵N Labeled Proteins, Nucleotides C13_Metabolites->C13N15_Biomolecules N15_Metabolites->C13N15_Biomolecules MS_Analysis Mass Spectrometry (LC-MS/MS) C13N15_Biomolecules->MS_Analysis MFA Metabolic Flux Analysis MS_Analysis->MFA

Conceptual overview of ¹³C and ¹⁵N dual-labeling.

MFA_Workflow cluster_culture 1. Cell Culture & Labeling cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_modeling 4. Computational Modeling A Grow cells to steady state B Switch to media with ¹³C-Glucose & ¹⁵N-Glutamine A->B C Incubate for isotopic steady state B->C D Harvest cells and quench metabolism C->D E Extract intracellular metabolites D->E F Hydrolyze protein to obtain amino acids D->F G Analyze samples by LC-MS/MS E->G F->G H Determine Mass Isotopomer Distributions (MIDs) G->H I Input MIDs and physiological rates into metabolic model H->I J Calculate C and N fluxes I->J

Experimental workflow for ¹³C/¹⁵N Metabolic Flux Analysis.

Drug_Effect_Pathway cluster_input Nutrient Inputs cluster_pathways Metabolic Pathways cluster_output Biosynthetic Outputs Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Glutamine ¹⁵N-Glutamine TCA TCA Cycle Glutamine->TCA Glycolysis->TCA PPP Pentose Phosphate Pathway Glycolysis->PPP AA_Synth Amino Acid Synthesis TCA->AA_Synth Biomass Biomass (¹³C, ¹⁵N Labeled) PPP->Biomass AA_Synth->Biomass Drug Drug Treatment Drug->Glycolysis Inhibition Drug->TCA Upregulation

References

L-Alanine-2-13C,15N: A Technical Guide to its Applications in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Alanine-2-13C,15N in Nuclear Magnetic Resonance (NMR) spectroscopy. The specific isotopic labeling at the Cα and amino group positions makes this molecule a powerful tool for a range of sophisticated NMR experiments, providing unique insights into molecular structure, dynamics, and metabolic pathways. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in research and drug development.

Core Applications in NMR Spectroscopy

This compound is a stable, non-radioactive isotopically labeled amino acid that serves as a versatile probe in various NMR applications. Its primary uses include:

  • Metabolic Flux Analysis (MFA): As a key node in central carbon and nitrogen metabolism, L-alanine's labeled isotopes can be traced through interconnected pathways such as glycolysis, the citric acid (TCA) cycle, and gluconeogenesis.[1] This allows for the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism under different conditions.

  • Protein Structure and Dynamics: When incorporated into proteins, this compound provides specific NMR-active nuclei.[2] This is crucial for multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of proteins. Specific labeling helps to simplify complex spectra and overcome challenges associated with large protein sizes.

  • In-Cell NMR: This technique allows for the study of molecules in their native cellular environment. This compound can be introduced into cells to study protein folding, interactions, and function within a living system, providing a more physiologically relevant understanding of biological processes.

Quantitative NMR Data for L-Alanine

Table 1: Chemical Shifts of L-Alanine

AtomChemical Shift (ppm)
3.768
1.467
53.2
18.851
C' (carboxyl)178.572
NNot directly observed in standard 1H/13C NMR

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000282 for L-Alanine in D2O at pH 7.4 and 298K.[3]

Table 2: Estimated J-Coupling Constants for L-Alanine

CouplingTypical Value (Hz)
¹J(Cα-Hα)~140
¹J(Cβ-Hβ)~125
³J(Hα-Hβ)~7
¹J(Cα-¹⁵N)~10-15
²J(C'-¹⁵N)~7-9

Note: These are typical values for amino acids and may vary depending on the specific environment and experimental conditions. ¹J(Cα-¹⁵N) and ²J(C'-¹⁵N) are particularly relevant for experiments with this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

a) L-Alanine Solution for Direct Observation:

  • Dissolution: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a final concentration of 1-10 mM.

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute HCl or NaOH. For physiological relevance, a pH of 7.4 is common.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

  • Transfer: Transfer the final solution to a high-quality NMR tube.

b) Protein Labeling with this compound:

  • Expression System: Utilize an E. coli expression system that is auxotrophic for alanine (B10760859) or where endogenous alanine synthesis can be suppressed.

  • Minimal Media: Prepare a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-depleted carbon source (e.g., glucose).

  • Supplementation: Supplement the medium with a complete mixture of amino acids, with the exception of alanine. Instead, add this compound at a concentration sufficient for protein expression (typically 50-100 mg/L).

  • Protein Expression and Purification: Induce protein expression and purify the labeled protein using standard chromatography techniques.

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in H₂O/D₂O) and concentrate to the desired concentration (typically 0.1-1 mM).

2D ¹H-¹³C HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a correlation map between directly bonded protons and heteronuclei.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Ensure the sample is at the desired temperature and properly shimmed.

  • Pulse Program: Select a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcetgpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • Spectral Width (¹H): ~12 ppm, centered around 4.7 ppm.

    • Spectral Width (¹³C): ~80 ppm, centered around 40 ppm to cover the aliphatic region.

    • Number of Points (¹H): 2048.

    • Number of Increments (¹³C): 256-512.

    • Number of Scans: 8-16 (or more for dilute samples).

    • Relaxation Delay: 1.5-2.0 seconds.

    • ¹J(C,H) Coupling Constant: Set to an average value of 140 Hz for magnetization transfer.

  • Processing: Process the data using appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

2D ¹H-¹⁵N HSQC Experiment

This experiment is crucial for studying proteins as it provides a unique "fingerprint" of the protein backbone.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Pulse Program: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • Spectral Width (¹H): ~12 ppm, centered around 4.7 ppm.

    • Spectral Width (¹⁵N): ~35 ppm, centered around 118 ppm to cover the amide region.

    • Number of Points (¹H): 2048.

    • Number of Increments (¹⁵N): 128-256.

    • Number of Scans: 4-8.

    • Relaxation Delay: 1.0-1.5 seconds.

    • ¹J(N,H) Coupling Constant: Set to an average value of 90 Hz.

  • Processing: Process the data similarly to the ¹H-¹³C HSQC experiment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Metabolic Flux Analysis Workflow

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output start Cell Culture/ Animal Model labeling Introduce This compound start->labeling incubation Metabolic Steady State labeling->incubation quenching Quench Metabolism & Extract Metabolites incubation->quenching nmr NMR Spectroscopy (1D, 2D HSQC, etc.) quenching->nmr data_proc Data Processing & Peak Integration nmr->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc model Metabolic Model Refinement flux_calc->model flux_map Quantitative Flux Map model->flux_map

Metabolic Flux Analysis Workflow

This workflow outlines the key steps in a metabolic flux analysis experiment using this compound. It begins with the introduction of the labeled amino acid into a biological system, followed by NMR analysis of metabolite extracts to quantify the incorporation of the isotopic labels.[4] This data is then used in computational models to calculate the rates of metabolic pathways.

Protein Structure Determination Workflow

protein_structure_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Calculation expression Protein Expression with This compound purification Protein Purification expression->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_acq Multidimensional NMR (HSQC, NOESY, etc.) nmr_sample->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Generate Structural Restraints (NOEs, RDCs) assignment->restraints calculation Structure Calculation & Refinement restraints->calculation validation Structure Validation calculation->validation pdb Protein Data Bank Deposition validation->pdb

Protein Structure Determination Workflow

This diagram illustrates the process of determining a protein's three-dimensional structure using NMR spectroscopy with specifically labeled L-Alanine.[2] The workflow encompasses protein expression and labeling, acquisition of multidimensional NMR data, assignment of NMR signals, and the final calculation and validation of the protein structure.

In-Cell NMR Experimental Workflow

incell_nmr_workflow cluster_cell_prep Cell Preparation & Labeling cluster_nmr_acq In-Cell NMR cluster_interpretation Data Interpretation cell_culture Cell Culture (e.g., E. coli, HeLa) overexpression Overexpression of Target Protein cell_culture->overexpression labeling Introduction of This compound overexpression->labeling nmr_tube Transfer Cells to NMR Tube labeling->nmr_tube nmr_acq Acquire In-Cell NMR Spectra nmr_tube->nmr_acq data_analysis Spectral Analysis nmr_acq->data_analysis folding Protein Folding data_analysis->folding interaction Protein-Ligand/ Protein Interactions data_analysis->interaction dynamics Cellular Dynamics data_analysis->dynamics

In-Cell NMR Experimental Workflow

This workflow details the steps for performing in-cell NMR studies. It involves introducing this compound into living cells that are overexpressing a target protein. Subsequent NMR analysis provides information on the protein's structure, interactions, and dynamics within its native cellular environment.

Conclusion

This compound is an invaluable tool for researchers, scientists, and drug development professionals utilizing NMR spectroscopy. Its specific isotopic labeling pattern enables detailed investigations into metabolic pathways, protein structure and dynamics, and cellular processes through in-cell NMR. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful isotopic tracer in a variety of research contexts. The ability to probe biological systems at the atomic level with such precision will continue to drive new discoveries and advancements in the life sciences.

References

L-Alanine-2-¹³C,¹⁵N for Mass Spectrometry Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Alanine-2-¹³C,¹⁵N in mass spectrometry for metabolic research and quantitative analysis. This stable isotope-labeled amino acid serves as a powerful tool for tracing metabolic pathways, elucidating disease mechanisms, and developing novel therapeutic strategies.

L-Alanine plays a pivotal role in cellular metabolism, acting as a key node linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By introducing L-Alanine labeled with heavy isotopes at specific atomic positions, researchers can precisely track its metabolic fate and quantify its contribution to various biochemical pathways. The dual labeling with both Carbon-13 (¹³C) at the second carbon and Nitrogen-15 (¹⁵N) at the amino group provides a significant mass shift, facilitating unambiguous detection and quantification by mass spectrometry.

Core Applications in Mass Spectrometry

The unique properties of L-Alanine-2-¹³C,¹⁵N make it an invaluable tracer for a range of applications in mass spectrometry-based research:

  • Metabolic Flux Analysis (MFA): This is a primary application where the incorporation of ¹³C and ¹⁵N from L-Alanine into downstream metabolites is monitored to determine the rates (fluxes) of metabolic pathways. This technique is crucial for understanding how metabolic networks are rewired in diseases like cancer and diabetes.

  • Stable Isotope Tracing: By tracking the labeled atoms, researchers can delineate complex metabolic pathways and identify novel biochemical reactions. This is particularly useful in studying amino acid metabolism, gluconeogenesis, and the TCA cycle.

  • Quantitative Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), labeled amino acids are incorporated into proteins, allowing for the relative or absolute quantification of protein abundance between different cell populations.

  • Isotope Dilution Mass Spectrometry (IDMS): L-Alanine-2-¹³C,¹⁵N can be used as an internal standard for the accurate and precise quantification of endogenous L-Alanine in various biological samples. This is considered the gold standard for quantitative analysis in mass spectrometry.

Quantitative Data Summary

The use of L-Alanine-2-¹³C,¹⁵N in mass spectrometry provides robust and reproducible quantitative data. The following tables summarize key quantitative parameters.

ParameterDescriptionTypical Value/Range
Isotopic Enrichment The percentage of molecules containing the heavy isotopes.> 98%
Chemical Purity The percentage of the compound that is L-Alanine.> 98%
Mass Shift The difference in mass between the labeled and unlabeled molecule.+2 Da

Table 1: General Specifications for L-Alanine-2-¹³C,¹⁵N

ParameterMethodTypical Performance
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.05 - 1 pmol
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.0.1 - 5 pmol
Linear Dynamic Range The concentration range over which the instrument response is proportional to the analyte concentration.3 - 5 orders of magnitude
Precision (RSD) The relative standard deviation of replicate measurements.< 10%
Accuracy The closeness of a measured value to the true value.90 - 110%

Table 2: Typical Performance Characteristics for the Quantification of L-Alanine using Isotope Dilution LC-MS/MS

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data. The following sections provide generalized protocols for key experiments using L-Alanine-2-¹³C,¹⁵N.

Protocol 1: In Vitro Metabolic Labeling Experiment

Objective: To trace the metabolic fate of L-Alanine-2-¹³C,¹⁵N in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Labeling medium (standard medium lacking unlabeled L-Alanine, supplemented with L-Alanine-2-¹³C,¹⁵N)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Medium Exchange: Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing L-Alanine-2-¹³C,¹⁵N to the cells. The concentration and labeling time will depend on the specific experimental goals and the metabolic rate of the cells.

  • Metabolism Quenching: After the desired labeling period, rapidly aspirate the labeling medium and place the culture plate on dry ice or in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • The dried metabolite extract is now ready for derivatization (if necessary) and LC-MS/MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry.

Materials:

  • Dried metabolite extract from Protocol 1

  • Derivatization reagents (optional, depending on the analytical method)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Autosampler vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to improve ionization. The volume will depend on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Derivatization (Optional): For certain classes of metabolites or to improve chromatographic separation and ionization efficiency, a derivatization step may be necessary. Common derivatization methods for amino acids include esterification and acylation.

  • Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulate matter.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for L-Alanine-2-¹³C,¹⁵N and its Metabolites

Objective: To separate, detect, and quantify L-Alanine-2-¹³C,¹⁵N and its labeled downstream metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

Typical LC Parameters:

  • Column: A reversed-phase C18 column or a HILIC column is commonly used for the separation of amino acids and related metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for standard analytical columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Typical MS/MS Parameters (for a triple quadrupole mass spectrometer):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.

  • Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective mode of data acquisition where a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Unlabeled L-Alanine90.144.115
L-Alanine-2-¹³C,¹⁵N 92.1 46.1 15
Labeled Pyruvate89.1 (M+1)44.1 (M+1)12
Labeled Lactate91.1 (M+1)45.1 (M+1)14
Labeled Glutamate149.1 (M+1)85.1 (M+1)18

Table 3: Exemplary MRM Transitions for L-Alanine and its Metabolites. Note: These values are illustrative and should be optimized for the specific instrument and experimental conditions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of L-Alanine-2-¹³C,¹⁵N in mass spectrometry analysis.

experimental_workflow cluster_experimental_design Experimental Design cluster_labeling Stable Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation start Define Research Question tracer_selection Select L-Alanine-2-13C,15N Tracer start->tracer_selection cell_culture Prepare Cell Culture or Animal Model tracer_selection->cell_culture labeling Introduce Labeled Alanine cell_culture->labeling quench Quench Metabolism labeling->quench extraction Metabolite Extraction quench->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_acquisition Data Acquisition (MRM/Full Scan) lcms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration flux_analysis Metabolic Flux Analysis peak_integration->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Caption: A generalized workflow for a stable isotope tracing experiment using L-Alanine-2-¹³C,¹⁵N.

alanine_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid_metabolism Amino Acid Metabolism cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA L_Alanine This compound Pyruvate->L_Alanine ALT Glucose_out Glucose Pyruvate->Glucose_out Citrate Citrate AcetylCoA->Citrate AlphaKG α-Ketoglutarate Citrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate ALT Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate AST L_Alanine->Pyruvate ALT Glutamate->AlphaKG ALT Aspartate->Oxaloacetate AST

Caption: Key metabolic pathways involving L-Alanine, highlighting its central role.

An In-depth Technical Guide to Understanding Metabolic Pathways with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of L-Alanine and the Power of Isotope Tracing

L-Alanine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, directly linking carbohydrate, amino acid, and energy production pathways.[1][2] Its reversible transamination to pyruvate (B1213749) places it at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[2][3] This central role makes L-alanine an ideal substrate for stable isotope tracing, a powerful technique used to map the flow of atoms through metabolic networks.[1]

By introducing L-Alanine labeled with heavy isotopes—specifically with Carbon-13 at the second carbon (2-¹³C) and Nitrogen-15 at the amino group (¹⁵N)—researchers can precisely track the fate of its carbon skeleton and nitrogen atom. This dual-labeled tracer, L-Alanine-2-¹³C,¹⁵N, enables the simultaneous quantification of carbon and nitrogen flux, offering unparalleled insights into the metabolic wiring of cells in various physiological and pathological states. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for using L-Alanine-2-¹³C,¹⁵N in metabolic research.

Core Metabolic Pathways Traced with L-Alanine-2-¹³C,¹⁵N

The journey of the labeled atoms from L-Alanine-2-¹³C,¹⁵N begins with its conversion to pyruvate, catalyzed by Alanine (B10760859) Transaminase (ALT). This reaction is a key hub, connecting amino acid metabolism directly to central carbon metabolism.

  • Transamination and Entry into the TCA Cycle : The ¹⁵N atom is transferred to α-ketoglutarate to form glutamate, while the 2-¹³C-labeled carbon skeleton becomes ¹³C-pyruvate. This pyruvate can then be converted to acetyl-CoA, entering the TCA cycle to fuel energy production.

  • Gluconeogenesis : In tissues like the liver, the ¹³C-labeled pyruvate can be used to synthesize new glucose, a process known as gluconeogenesis. Tracing the ¹³C label into glucose allows for the direct quantification of alanine's contribution to hepatic glucose production.

  • Anaplerosis : The labeled pyruvate can also be converted to oxaloacetate by pyruvate carboxylase, replenishing TCA cycle intermediates in a process called anaplerosis.

  • Nitrogen Metabolism : The ¹⁵N label, transferred to glutamate, can be tracked through subsequent transamination reactions or into pathways for nitrogen disposal, such as the urea (B33335) cycle.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Nitrogen cluster_gluconeogenesis Gluconeogenesis (Liver) Glucose Glucose Pyruvate Pyruvate (m+1 from Ala) Glucose->Pyruvate Glycolysis L_Alanine L-Alanine-2-13C,15N Pyruvate->L_Alanine AcetylCoA Acetyl-CoA (m+1 from Ala) Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC L_Alanine->Pyruvate aKG α-Ketoglutarate Glutamate Glutamate (m+1 from Ala) L_Alanine->Glutamate ALT Glucose_new Glucose (m+1 from Ala) Citrate (B86180) Citrate (m+1 from Ala) AcetylCoA->Citrate TCA_Intermediates TCA Intermediates Citrate->TCA_Intermediates TCA Cycle TCA_Intermediates->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate->Glucose_new PEPCK

Core metabolic fates of this compound.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning, from cell culture to sample analysis. The general workflow involves culturing cells in a medium where a standard nutrient is replaced by its labeled counterpart.

General Experimental Workflow

The process can be broken down into several key stages: cell culture adaptation, labeling, quenching and extraction, and finally, analysis.

Experimental_Workflow A 1. Cell Culture Adapt cells to experimental medium B 2. Labeling Switch to medium with this compound A->B C 3. Time Course Sampling Collect samples at various time points B->C D 4. Metabolism Quenching Rapidly freeze cells (e.g., in liquid nitrogen) C->D E 5. Metabolite Extraction Use cold solvent (e.g., 80% Methanol) D->E F 6. Sample Processing Separate polar metabolites from proteins/lipids E->F G 7. LC-MS / NMR Analysis Detect and quantify labeled metabolites F->G H 8. Data Analysis Calculate isotopic enrichment and flux G->H

General experimental workflow for stable isotope tracing.
Detailed Protocol: In Vitro Labeling

This protocol outlines a standard procedure for tracing L-Alanine-2-¹³C,¹⁵N in cultured cells.

Materials:

  • Alanine-free cell culture base medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled alanine.

  • L-Alanine-2-¹³C,¹⁵N

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (for extraction)

  • Cell scrapers

Procedure:

  • Media Preparation : Prepare the labeling medium by supplementing alanine-free base medium with dFBS, standard supplements, and the desired concentration of L-Alanine-2-¹³C,¹⁵N.

  • Cell Seeding and Growth : Seed cells in multi-well plates and grow them to the desired confluency (typically 70-80%) in standard growth medium.

  • Initiating the Labeling :

    • Aspirate the standard growth medium.

    • Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

    • Add the pre-warmed L-Alanine-2-¹³C,¹⁵N labeling medium to each well.

  • Incubation : Incubate the cells for a predetermined time course. Time points can range from minutes to hours, depending on the metabolic pathway of interest.

  • Metabolism Quenching : To halt all enzymatic activity instantly, aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction :

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing :

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples are now ready for analysis.

Analytical Techniques for Isotope Detection

The analysis of isotopically labeled samples is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages.

  • Mass Spectrometry (MS) : Typically coupled with Liquid Chromatography (LC-MS), this is the most common method. It separates metabolites and then measures the mass-to-charge ratio of ions, allowing for the quantification of different mass isotopologues (molecules of the same compound that differ in isotopic composition).

Analytical_Techniques Techniques Analytical Techniques Mass Spectrometry (MS) NMR Spectroscopy MS_Pros Pros: - High Sensitivity - High Throughput - Quantifies Mass Isotopologues Techniques:f1->MS_Pros MS_Cons Cons: - Limited Positional Information Techniques:f1->MS_Cons NMR_Pros Pros: - Provides Positional Isotope Info - Non-destructive Techniques:f2->NMR_Pros NMR_Cons Cons: - Lower Sensitivity - Requires Higher Concentration Techniques:f2->NMR_Cons

Comparison of primary analytical techniques.

Data Presentation and Interpretation

The primary output of a tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the proportion of each metabolite pool that has incorporated one or more labeled atoms from the tracer.

Illustrative Quantitative Data

The following table presents hypothetical data from an experiment where cancer cells were cultured for 6 hours in a medium containing L-Alanine-2-¹³C,¹⁵N. The data shows the percentage of the metabolite pool corresponding to each mass isotopologue. M+0 represents the unlabeled metabolite, M+1 has incorporated one heavy isotope (either ¹³C or ¹⁵N), M+2 has incorporated two, and so on.

MetaboliteM+0 (%)M+1 (%)M+2 (%)Primary Labeled SpeciesInterpretation
Intracellular Alanine 5293¹³C₁, ¹⁵N₁High enrichment confirms efficient tracer uptake.
Pyruvate 45505¹³C₁Significant portion of pyruvate is derived from alanine.
Lactate (B86563) 48493¹³C₁Pyruvate derived from alanine is readily converted to lactate.
Glutamate 60382¹⁵N₁Demonstrates nitrogen transfer from alanine via ALT.
Citrate 75223¹³C₁Alanine-derived carbon is entering the TCA cycle.
Malate 78202¹³C₁Labeling of later TCA cycle intermediates is observed.
Glucose (in hepatocytes) 9091¹³C₁Shows a measurable contribution of alanine to gluconeogenesis.

Note: Data are for illustrative purposes and will vary based on the cell type, experimental conditions, and incubation time.

By analyzing these distributions, researchers can infer the activity of different metabolic pathways. For example, a high M+1 enrichment in pyruvate and lactate indicates active transamination of alanine and subsequent fermentation. Similarly, M+1 enrichment in citrate and other TCA intermediates confirms the entry of alanine-derived carbon into the cycle. This quantitative data is the foundation for metabolic flux analysis (MFA), a computational method used to calculate the rates of metabolic reactions.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-2-13C,15N Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By introducing compounds enriched with stable isotopes like ¹³C and ¹⁵N, researchers can track their incorporation into various biomolecules, providing a dynamic view of metabolic fluxes.[1][2] L-Alanine, a non-essential amino acid, plays a pivotal role in central carbon and nitrogen metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. The use of L-Alanine labeled at the second carbon (¹³C) and the amino group (¹⁵N) allows for the simultaneous tracing of both carbon and nitrogen moieties, offering a deeper understanding of metabolic pathways.[3]

This document provides a detailed protocol for the application of L-Alanine-2-¹³C,¹⁵N in cell culture for metabolic flux analysis. The protocol is designed for researchers in academia and industry who are investigating cellular metabolism in various contexts, including disease research and drug development.

Principle of L-Alanine-2-¹³C,¹⁵N Labeling

The core principle involves replacing the natural, "light" L-Alanine in cell culture medium with its "heavy" counterpart, L-Alanine-2-¹³C,¹⁵N. As cells metabolize this labeled substrate, the ¹³C and ¹⁵N isotopes are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity.[1] This approach, a form of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the accurate relative quantification of metabolites and proteins.

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a network to understand cellular physiology and regulation.

  • Biomarker Discovery: Identifying metabolic alterations associated with disease states or drug responses.

  • Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.

  • Pathway Elucidation: Tracing the flow of carbon and nitrogen atoms to identify and characterize metabolic pathways.

Experimental Protocol

This protocol outlines the general steps for a steady-state L-Alanine-2-¹³C,¹⁵N labeling experiment in adherent cell culture.

Materials
  • L-Alanine-2-¹³C,¹⁵N (ensure high isotopic purity)

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • L-Alanine-free medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727) (for metabolite extraction)

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

    • Culture in complete growth medium at 37°C and 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare the "heavy" labeling medium by supplementing L-Alanine-free medium with L-Alanine-2-¹³C,¹⁵N at the desired concentration (typically the same as in the standard complete medium).

    • Add dFBS and other necessary supplements to the labeling medium.

    • Prepare a "light" control medium by adding unlabeled L-Alanine to a separate batch of L-Alanine-free medium.

  • Adaptation to Labeling Medium (Optional but Recommended):

    • For some cell lines, a gradual adaptation to the heavy medium may be necessary to avoid growth defects. This can be done by passaging the cells in increasing concentrations of the heavy medium over several passages. For most robust cell lines, direct switching is sufficient.

  • Labeling Experiment:

    • Once cells reach the desired confluency, aspirate the growth medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add 1 mL of pre-warmed "heavy" labeling medium to each experimental well and "light" medium to control wells.

    • Incubate the cells for a predetermined duration to allow for the incorporation of the labeled L-Alanine and to reach isotopic steady state. The time required to reach steady state will vary depending on the cell line and the specific metabolic pathways being investigated. A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolism Quenching and Metabolite Extraction:

    • After the labeling period, aspirate the labeling medium.

    • Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite pellets can be stored at -80°C until analysis.

  • Analysis:

    • Resuspend the dried metabolite pellets in a suitable solvent for the analytical platform of choice (e.g., LC-MS or GC-MS).

    • Analyze the samples to determine the mass isotopomer distribution of alanine (B10760859) and other downstream metabolites.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of Alanine and Related Metabolites

MetaboliteMass IsotopomerControl (Light) Abundance (%)Labeled (Heavy) Abundance (%)
AlanineM+099.15.2
M+3 (¹³C₁, ¹⁵N₁) 0.0 94.8
PyruvateM+098.945.7
M+1 (¹³C₁) 1.1 54.3
LactateM+098.948.1
M+1 (¹³C₁) 1.1 51.9
AspartateM+098.560.3
M+1 (¹³C₁) 1.1 35.2
M+2 (¹⁵N₁) 0.4 4.5
GlutamateM+098.475.8
M+1 (¹³C₁) 1.1 15.1
M+2 (¹⁵N₁) 0.5 9.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

G Experimental Workflow for L-Alanine-2-13C,15N Labeling A Cell Seeding and Growth C Medium Exchange and Labeling A->C B Prepare Labeling Medium (with this compound) B->C D Metabolism Quenching (Liquid Nitrogen/Dry Ice) C->D E Metabolite Extraction (80% Cold Methanol) D->E F Sample Processing (Centrifugation and Drying) E->F G LC-MS/MS or GC-MS Analysis F->G H Data Analysis and Metabolic Flux Calculation G->H

Caption: Workflow for this compound labeling in cell culture.

Metabolic Pathway

G Simplified Metabolic Fate of this compound cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate (M+1 from ¹³C) Glucose->Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase aKG α-Ketoglutarate Pyruvate->aKG via Acetyl-CoA Aspartate Aspartate (M+1 from ¹³C, M+2 from ¹⁵N) OAA->Aspartate Glutamate Glutamate (M+1 from ¹³C, M+2 from ¹⁵N) aKG->Glutamate Alanine L-Alanine-2-¹³C,¹⁵N Alanine->Pyruvate Alanine Transaminase (ALT) Alanine->Glutamate Transamination

Caption: Incorporation of labeled Alanine into central carbon metabolism.

References

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Alanine-2-13C,15N, provides a dynamic view of cellular metabolism that static metabolomic measurements cannot capture. L-Alanine plays a pivotal role in central carbon and nitrogen metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. By tracing the metabolic fate of the dual-labeled this compound, researchers can simultaneously track the carbon skeleton and the amino group, offering unique insights into key metabolic pathways.

The 13C label on the second carbon of alanine (B10760859) allows for the investigation of its entry into the TCA cycle via pyruvate, while the 15N label tracks the transamination and ureagenesis pathways. This dual-labeling strategy is particularly advantageous for dissecting the interplay between carbon and nitrogen metabolism in various physiological and pathological states, including cancer, diabetes, and non-alcoholic fatty liver disease. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic flux analysis using this compound.

Key Applications

  • Gluconeogenesis: Quantifying the contribution of alanine to hepatic glucose production.

  • TCA Cycle Flux: Assessing the anaplerotic and cataplerotic fluxes in the TCA cycle.

  • Amino Acid Metabolism: Tracing the pathways of nitrogen donation and transamination reactions.

  • Urea (B33335) Cycle: Investigating the rate of urea synthesis from amino acid-derived nitrogen.

  • Drug Development: Evaluating the metabolic effects of therapeutic compounds on central carbon and nitrogen metabolism.

Experimental Workflow Overview

A typical in vivo metabolic flux experiment using this compound involves several key stages, from animal preparation to data analysis. A generalized workflow is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Animal Acclimation and Preparation B Tracer Infusion (this compound) A->B C Timed Sample Collection (Blood, Tissues) B->C D Metabolite Extraction C->D E Isotopologue Analysis (GC-MS or LC-MS/MS) D->E F Data Processing and Isotopomer Distribution Analysis E->F G Metabolic Flux Modeling and Calculation F->G H Biological Interpretation G->H

Caption: Generalized workflow for in vivo metabolic flux analysis.

Metabolic Pathways Traced by this compound

The dual-labeled tracer allows for the simultaneous investigation of carbon and nitrogen flow through central metabolic pathways.

G Ala This compound Pyr Pyruvate-2-13C Ala->Pyr ALT (13C path) Glu Glutamate-15N Ala->Glu ALT (15N path) AcCoA Acetyl-CoA Pyr->AcCoA TCA TCA Cycle Pyr->TCA PC AcCoA->TCA Glc Glucose-13C TCA->Glc Gluconeogenesis Urea Urea-15N Glu->Urea Urea Cycle OtherAA Other Amino Acids-15N Glu->OtherAA aKG α-Ketoglutarate Glu->aKG aKG->TCA G RawData Raw MS Data (Mass Isotopomer Distributions) Correction Natural Abundance Correction RawData->Correction MID Corrected Mass Isotopomer Distributions Correction->MID FluxEst Flux Estimation (e.g., using INCA, 13CFLUX2) MID->FluxEst Model Metabolic Network Model (Stoichiometry and Atom Transitions) Model->FluxEst Fit Goodness-of-Fit Analysis FluxEst->Fit FluxMap Metabolic Flux Map Fit->FluxMap Stats Statistical Analysis and Confidence Intervals FluxMap->Stats Interpretation Biological Interpretation Stats->Interpretation

Application Note and Protocol: L-Alanine-2-13C,15N Sample Preparation for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanine-2-13C,15N is a stable isotope-labeled form of the amino acid L-Alanine, where the carbon atom at the second position is replaced by Carbon-13 (¹³C) and the nitrogen atom is replaced by Nitrogen-15 (¹⁵N). This labeling makes it an ideal internal standard for quantitative analysis of L-Alanine in various biological matrices by gas chromatography-mass spectrometry (GC-MS).[1] Its use in metabolic flux analysis and pharmacokinetic studies is also prevalent.[1][2] Due to the polar and non-volatile nature of amino acids, direct injection into a GC system is not feasible, necessitating a derivatization step to increase volatility and thermal stability.[3][4] This document provides detailed protocols for the preparation and derivatization of this compound samples for subsequent GC-MS analysis.

Experimental Workflow

The general workflow for preparing an this compound sample for GC-MS analysis involves sample preparation, derivatization, and finally, injection into the GC-MS system. The following diagram illustrates this process.

workflow GC-MS Sample Preparation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization (Two-Step) cluster_analysis Analysis start Start with This compound Sample dry_sample Evaporate to Dryness (Nitrogen Stream) start->dry_sample esterification Esterification (e.g., Methanolic HCl) dry_sample->esterification Derivatization Initiation dry_ester Evaporate Reagent esterification->dry_ester acylation Acylation (e.g., PFPA) dry_ester->acylation dry_acyl Evaporate Reagent acylation->dry_acyl reconstitute Reconstitute in Solvent (e.g., Toluene (B28343), Ethyl Acetate) dry_acyl->reconstitute Final Preparation gc_ms GC-MS Analysis reconstitute->gc_ms

Caption: Workflow for this compound sample preparation and analysis.

Experimental Protocols

Two common and effective derivatization methods for amino acids for GC-MS analysis are silylation and a two-step esterification followed by acylation.

Protocol 1: Two-Step Derivatization (Esterification and Acylation)

This method involves the conversion of the carboxyl group to an ester and the amino group to an amide.

Materials:

  • This compound standard

  • 2 M Hydrochloric acid (HCl) in Methanol (B129727) (CH₃OH)

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Ethyl acetate (B1210297) (EA)

  • Toluene (or other suitable solvent for injection)

  • Nitrogen gas supply

  • Heating block or oven

  • Reaction vials (e.g., 2 mL screw-capped vials)

Procedure:

  • Drying: Place a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Seal the vial and heat at 80°C for 60 minutes.

    • After heating, cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.

  • Acylation:

    • To the dried residue, add 100 µL of a 1:4 (v/v) mixture of PFPA in ethyl acetate.

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Extraction and Reconstitution:

    • Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of toluene or ethyl acetate.

    • Vortex the sample thoroughly.

    • Transfer the solution to a GC vial for analysis.

Protocol 2: Silylation

Silylation replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, making the molecule volatile. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used silylating agent.

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (B52724) (optional, as a solvent)

  • Nitrogen gas supply

  • Heating block

  • Reaction vials

Procedure:

  • Drying: Ensure the this compound sample is completely dry in a reaction vial. Moisture can interfere with the silylation reaction.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS to the dried sample. Alternatively, a mixture of acetonitrile and MSTFA (1:1 v/v) can be used.

    • Seal the vial tightly.

  • Reaction:

    • Heat the vial at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The derivatized sample can be directly injected into the GC-MS system.

Data Presentation

The following tables summarize typical quantitative parameters for the GC-MS analysis of derivatized amino acids. The values are illustrative and should be determined experimentally for this compound.

Table 1: GC-MS Method Parameters

ParameterValue
GC System Thermo Scientific Trace 1310 or equivalent
Column Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film) or similar
Injector Temperature 260 - 280°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min)
MS System Thermo Scientific ISQ or Delta V Advantage or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Scan Mode Selected Ion Monitoring (SIM)

Table 2: Illustrative Quantitative Performance

ParameterTwo-Step DerivatizationSilylation
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Precision (RSD%) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Signaling Pathways and Logical Relationships

The derivatization process can be visualized as a chemical transformation pathway.

derivatization_pathway Chemical Derivatization Pathways for L-Alanine cluster_start Starting Material cluster_silylation Silylation Pathway cluster_two_step Two-Step Pathway l_alanine L-Alanine (Polar, Non-volatile) silylation_reagent + MSTFA l_alanine->silylation_reagent esterification_reagent + Methanolic HCl l_alanine->esterification_reagent tms_derivative TMS-Alanine Derivative (Volatile, Thermally Stable) silylation_reagent->tms_derivative Heat ester_intermediate Alanine Methyl Ester esterification_reagent->ester_intermediate Heat acylation_reagent + PFPA pfp_derivative Me-PFP-Alanine Derivative (Volatile, Thermally Stable) acylation_reagent->pfp_derivative Heat

References

Application Note: Quantification of L-Alanine-2-13C,15N by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanine-2-13C,15N is a stable isotope-labeled version of the non-essential amino acid L-alanine. In quantitative mass spectrometry-based applications, such as metabolic flux analysis and proteomics, this compound serves as an ideal internal standard.[1][2] Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of endogenous L-alanine in complex biological matrices. This application note provides a detailed protocol for the detection and quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol details the extraction of amino acids from human plasma via protein precipitation.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • 30% (w/v) Sulfosalicylic acid (SSA) solution in water

  • Methanol/Acetonitrile (1:1, v/v)

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

Protocol:

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add a known concentration of the this compound internal standard solution to the plasma sample.

  • To precipitate proteins, add 5 µL of 30% SSA solution to the plasma.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the amino acids, and transfer it to a clean tube.

  • For analysis, dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific LC-MS/MS system used. Hydrophilic Interaction Chromatography (HILIC) is recommended for the separation of polar analytes like alanine (B10760859) without derivatization.

2.2.1. Liquid Chromatography (LC)

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in 95% Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
5.05050
5.1955
6.0955
6.1595
8.0595

2.2.2. Mass Spectrometry (MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact MRM transitions for this compound may need to be determined by direct infusion of the standard. The values below are predicted based on the structure and fragmentation of unlabeled alanine.

Table 2: MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Alanine90.044.05015
This compound 92.0 45.0 50 15

Data Presentation

Table 3: Typical Quantitative Performance for Amino Acid Analysis

ParameterTypical Value Range
Linearity (r²) > 0.99
LOD 0.1 - 10 µM
LOQ 0.5 - 25 µM
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Note: These values are representative and should be established for each specific assay.

Mandatory Visualization

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (30% SSA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental Workflow for L-Alanine Analysis.

Glucose_Alanine_Cycle Glucose-Alanine Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M ALT Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M AminoAcids Amino Acids AminoAcids->Glutamate_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea aKG_L α-Ketoglutarate Glutamate_L Glutamate aKG_L->Glutamate_L Glutamate_L->Urea Urea Cycle

References

Application Notes and Protocols for Stable Isotope Tracing with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify fluxes in living systems. L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The use of L-Alanine labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to track the fate of its carbon and nitrogen atoms through various metabolic transformations.

This document provides detailed application notes and protocols for the use of L-Alanine-2-¹³C,¹⁵N as a tracer in metabolic research. The specific labeling at the C-2 position and the amino group enables precise tracking of the alanine (B10760859) backbone and its nitrogenous fate, offering a nuanced view of cellular metabolism compared to uniformly labeled tracers.

Key Applications

The unique labeling pattern of L-Alanine-2-¹³C,¹⁵N makes it particularly well-suited for investigating several key areas of metabolism:

  • Gluconeogenesis: Tracing the incorporation of the ¹³C-labeled carbon skeleton into glucose provides a quantitative measure of gluconeogenic flux, particularly from amino acid sources.

  • TCA Cycle Dynamics: L-Alanine is readily converted to pyruvate (B1213749), a key entry point into the TCA cycle. Tracking the ¹³C label through TCA cycle intermediates reveals the activity of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), as well as the overall oxidative and anabolic functions of the cycle.

  • Amino Acid Metabolism: The ¹⁵N label allows for the study of transamination reactions, tracking the transfer of the amino group from alanine to other amino acids and metabolic intermediates. This is crucial for understanding nitrogen balance and the interplay between different amino acid pools.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. L-Alanine-2-¹³C,¹⁵N can be used to probe these changes, such as increased reliance on glutamine-derived nitrogen for alanine synthesis or altered contributions of alanine to the TCA cycle.

Experimental Design Considerations

Careful experimental design is critical for obtaining meaningful and reproducible data from stable isotope tracing studies.

  • Choice of Model System: The protocols provided are adaptable for both in vitro (cell culture) and in vivo (animal models) systems. The choice will depend on the specific research question.

  • Tracer Concentration and Labeling Time: The concentration of L-Alanine-2-¹³C,¹⁵N and the duration of the labeling period should be optimized to achieve a metabolic steady-state and sufficient isotopic enrichment in downstream metabolites without causing metabolic perturbations. Preliminary time-course and dose-response experiments are recommended.

  • Control Groups: Appropriate control groups are essential for data interpretation. These may include unlabeled controls to determine the natural abundance of isotopes and baseline metabolite levels.

  • Analytical Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will depend on the metabolites of interest, required sensitivity, and the desired level of structural information.

Data Presentation

Quantitative data from L-Alanine-2-¹³C,¹⁵N tracing experiments are typically presented as mass isotopologue distributions (MIDs) and isotopic enrichment.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with L-Alanine-2-¹³C,¹⁵N in Cancer Cells
MetaboliteM+0M+1 (¹³C or ¹⁵N)M+2 (¹³C and ¹⁵N)M+3 (e.g., from ¹³C₂-labeled precursors)
Alanine 5.0%4.5%90.0%0.5%
Pyruvate 45.0%50.0%4.5%0.5%
Lactate 55.0%40.0%4.5%0.5%
Citrate 60.0%25.0%10.0%5.0%
Glutamate 50.0%45.0% (from ¹⁵N)4.0%1.0%
Aspartate 52.0%43.0% (from ¹⁵N)4.0%1.0%
Table 2: Hypothetical Isotopic Enrichment of Amino Acids Following L-Alanine-2-¹³C,¹⁵N Tracing
Amino Acid¹⁵N Enrichment (%)¹³C Enrichment (%)
Alanine 95.2%94.8%
Glutamate 48.5%12.3%
Aspartate 46.7%10.1%
Serine 5.2%2.1%
Glycine 4.8%1.9%

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells

Objective: To trace the metabolic fate of L-Alanine-2-¹³C,¹⁵N in cultured cells.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • L-Alanine-2-¹³C,¹⁵N

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • Ice-cold 80% methanol (B129727)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare labeling medium by supplementing base medium (lacking unlabeled alanine) with L-Alanine-2-¹³C,¹⁵N at the desired final concentration (e.g., 200 µM).

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed labeling medium to each well. Incubate for the desired duration (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

  • Metabolism Quenching: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the extracts using a vacuum concentrator. d. Store dried extracts at -80°C until analysis.

Protocol 2: In Vivo Labeling in a Mouse Model

Objective: To assess L-Alanine metabolism in tumors and other tissues in a live animal model.

Materials:

  • Mouse model (e.g., tumor-bearing xenograft or genetically engineered model)

  • L-Alanine-2-¹³C,¹⁵N sterile solution for injection

  • Anesthetic (e.g., isoflurane)

  • Catheter for intravenous infusion (e.g., tail vein)

  • Surgical tools for tissue resection

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold 80% methanol

Procedure:

  • Animal Preparation: Fast the mice for a period (e.g., 6 hours) to reduce variability from dietary nutrient intake.

  • Tracer Administration: a. Anesthetize the mouse. b. Administer the L-Alanine-2-¹³C,¹⁵N solution via intravenous infusion. A bolus injection followed by a continuous infusion is often used to achieve steady-state labeling.

  • Tissue Harvest: At the end of the infusion period, surgically resect the tumor and any other tissues of interest as quickly as possible.

  • Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled tube with a volume of cold 80% methanol (e.g., 1 mL per 50 mg of tissue). c. Incubate at -20°C for at least 1 hour.

  • Sample Processing: Proceed with centrifugation and supernatant collection as described in Protocol 1.

Analytical Methodologies

Mass Spectrometry (GC-MS and LC-MS/MS)
  • Derivatization (for GC-MS): Dried metabolite extracts are derivatized to increase their volatility. A common method is methoximation followed by silylation.

  • Chromatographic Separation: Metabolites are separated based on their physicochemical properties using either gas or liquid chromatography.

  • Mass Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectra provide information on the mass isotopologue distribution of each metabolite.

  • Data Analysis: The raw data is processed to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment and mass isotopologue distribution for each metabolite of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can also be used to determine the position of ¹³C and ¹⁵N labels within a molecule, providing valuable information about specific metabolic pathways. However, it is generally less sensitive than mass spectrometry.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture / Animal Model Cell Culture / Animal Model Tracer Administration Tracer Administration Cell Culture / Animal Model->Tracer Administration L-Alanine-2-13C,15N Tracer This compound Tracer This compound Tracer->Tracer Administration Incubation / Infusion Incubation / Infusion Tracer Administration->Incubation / Infusion Sample Collection Sample Collection Incubation / Infusion->Sample Collection Metabolism Quenching Metabolism Quenching Sample Collection->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction MS / NMR Analysis MS / NMR Analysis Metabolite Extraction->MS / NMR Analysis Data Processing Data Processing MS / NMR Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: A generalized workflow for metabolic tracing experiments.

metabolic_pathway Pyruvate-2-13C Pyruvate-2-13C Lactate-2-13C Lactate-2-13C Pyruvate-2-13C->Lactate-2-13C LDH Acetyl-CoA-1-13C Acetyl-CoA-1-13C Pyruvate-2-13C->Acetyl-CoA-1-13C PDH Oxaloacetate Oxaloacetate Pyruvate-2-13C->Oxaloacetate PC Citrate Citrate Acetyl-CoA-1-13C->Citrate Oxaloacetate->Citrate Aspartate-15N Aspartate-15N Oxaloacetate->Aspartate-15N Transamination alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate TCA Cycle Glutamate-15N Glutamate-15N alpha-Ketoglutarate->Glutamate-15N This compound This compound This compound->Glutamate-15N Transamination

Caption: Metabolic fate of this compound in central metabolism.

Quantifying L-Alanine-2-13C,15N Incorporation in Proteins: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of amino acids in cell culture (SILAC) has become a cornerstone of quantitative proteomics, enabling precise measurement of protein synthesis, turnover, and post-translational modifications.[1][2][3][4] This application note provides a detailed protocol for quantifying the incorporation of L-Alanine-2-13C,15N, a position-specific, dual-labeled amino acid, into proteins. The use of this compound offers a significant mass shift, facilitating unambiguous detection by mass spectrometry and providing specific insights into metabolic pathways involving alanine (B10760859).[5] This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, cellular metabolism studies, and biomarker discovery.

The primary methods for quantifying the incorporation of stable isotope-labeled amino acids are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly sensitive and widely used technique for identifying and quantifying proteins and their modifications from complex biological samples. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, especially for the analysis of individual amino acids after protein hydrolysis. NMR spectroscopy provides detailed information about the isotopic labeling patterns within intact proteins or their constituent amino acids.

This document outlines protocols for cell culture and metabolic labeling, protein extraction and hydrolysis, and subsequent analysis by LC-MS/MS and GC-MS.

Experimental Workflow Overview

The overall workflow for quantifying this compound incorporation involves several key stages, from cell culture to data analysis.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Analysis A Cell Seeding & Growth B Metabolic Labeling with This compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D H NMR Analysis (Intact Protein/Amino Acid) C->H E Protein Hydrolysis (Acid Hydrolysis) D->E F LC-MS/MS Analysis (Peptide Level) E->F G GC-MS Analysis (Amino Acid Level) E->G I Quantification of Isotope Incorporation F->I G->I H->I J Pathway Analysis & Interpretation I->J

Caption: A generalized workflow for quantifying this compound incorporation in proteins.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

This protocol is adapted from standard SILAC procedures.

Materials:

  • Adherent cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Alanine-free medium

  • This compound

  • Standard L-Alanine (for "light" control)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Media Preparation: Prepare "heavy" and "light" SILAC media.

    • Heavy Medium: Supplement L-Alanine-free medium with this compound at the standard concentration for your cell line (e.g., 0.2 mM). Add 10% dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin).

    • Light Medium: Supplement L-Alanine-free medium with standard L-Alanine at the same concentration as the heavy medium. Add 10% dFBS and other supplements.

  • Cell Adaptation: Culture cells for at least five to six doublings in the respective "heavy" and "light" media to ensure >99% incorporation of the labeled or unlabeled L-Alanine.

  • Experimental Treatment: Once cells have reached near-complete incorporation, apply the desired experimental treatment (e.g., drug exposure, growth factor stimulation) to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the "heavy" and "light" lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Pooling: For comparative analysis, mix equal amounts of protein from the "heavy" and "light" lysates.

Protocol 2: Protein Hydrolysis for Amino Acid Analysis

This protocol describes the acid hydrolysis of proteins to liberate individual amino acids for subsequent GC-MS or LC-MS analysis.

Materials:

  • Protein sample (from Protocol 1)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • Heating block or oven

  • Borosilicate glass vials with acid-resistant caps

Procedure:

  • Transfer a known amount of protein (e.g., 50-100 µg) to a borosilicate glass vial.

  • Lyophilize the sample to dryness.

  • Add 0.5 mL of 6 M HCl to the dried protein pellet.

  • Flush the vial with nitrogen gas to remove oxygen, then seal the vial tightly.

  • Incubate the vial at 110-150°C for 24 hours to hydrolyze the protein into its constituent amino acids.

  • After hydrolysis, cool the vial to room temperature.

  • Dry the sample under a gentle stream of nitrogen gas in a heating block set to 60°C to remove the HCl.

  • The resulting dried amino acid hydrolysate is now ready for derivatization and analysis.

Protocol 3: GC-MS Analysis of this compound Incorporation

For GC-MS analysis, amino acids must be derivatized to increase their volatility. A common method is silylation.

Materials:

  • Dried amino acid hydrolysate (from Protocol 2)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Acetonitrile (B52724)

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried amino acid sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., SLB-5ms) for separation.

    • Set the mass spectrometer to scan a mass range that includes the expected mass-to-charge ratios (m/z) for the derivatized unlabeled and labeled alanine.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized unlabeled L-Alanine and this compound based on their retention times and mass spectra.

    • Quantify the incorporation by calculating the ratio of the peak area of the labeled alanine to the total peak area of both labeled and unlabeled alanine.

GC_MS_Workflow A Protein Hydrolysate B Derivatization (e.g., Silylation) A->B C GC Separation B->C D Mass Spectrometry (Detection & Fragmentation) C->D E Data Analysis (Peak Integration & Ratio Calculation) D->E

Caption: Workflow for GC-MS analysis of amino acid incorporation.

Protocol 4: LC-MS/MS Analysis of this compound Incorporation

This "bottom-up" proteomics approach analyzes the incorporation at the peptide level.

Materials:

  • Pooled protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Resuspend the protein pellet in ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the peptide mixture into the LC-MS/MS system.

    • The mass spectrometer will detect peptide pairs that are identical in sequence but differ in mass due to the incorporation of this compound.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: GC-MS Quantification of this compound Incorporation in Total Protein Hydrolysate

Sample ConditionUnlabeled Alanine (Peak Area)This compound (Peak Area)% Incorporation
Control (Light)1.25E+08Not Detected0%
Treated (Heavy)1.10E+061.35E+0899.2%
Co-culture (1:1)6.30E+076.80E+0751.9%

Table 2: LC-MS/MS Quantification of this compound Incorporation in a Specific Protein (e.g., HSP90)

Peptide SequenceLight Peptide IntensityHeavy Peptide IntensityHeavy/Light Ratio
(K)ELISNSSDALDK(I)2.54E+065.89E+062.32
(R)LIVLALEETNVLGK(V)1.98E+064.45E+062.25
(K)FVEVASSGDLPLNISR(E)3.12E+067.11E+062.28

Signaling Pathway Visualization

The incorporation of this compound can be used to trace its metabolism through various pathways. For instance, alanine is a key player in the glucose-alanine cycle.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M This compound Pyruvate_M->Alanine_M ALT Protein_M Protein Synthesis Pyruvate_M->Protein_M Alanine_M->Protein_M Alanine_L This compound Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M Glucose_L Glucose Glucose_L->Glucose_M Bloodstream Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L->Pyruvate_L ALT Urea Urea Alanine_L->Urea Urea Cycle Glutamate_L Glutamate aKG_L α-Ketoglutarate Glutamate_L->aKG_L

Caption: Tracing this compound through the Glucose-Alanine Cycle.

Conclusion

The methodologies presented here provide a comprehensive framework for the quantification of this compound incorporation into proteins. The choice between GC-MS and LC-MS/MS will depend on the specific research question. GC-MS is well-suited for determining the overall incorporation efficiency in total protein, while LC-MS/MS provides detailed quantitative information on individual proteins and peptides within a complex mixture. Accurate quantification of stable isotope incorporation is crucial for robust and reproducible results in proteomics and metabolic research, ultimately aiding in the development of new therapeutic strategies and a deeper understanding of biological systems.

References

Application Notes and Protocols for L-Alanine-2-13C,15N in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] Alanine (B10760859), a non-essential amino acid, plays a central role in this altered metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and nitrogen metabolism. The stable isotope-labeled compound, L-Alanine-2-13C,15N, offers a powerful tool to simultaneously trace the fate of both the carbon backbone and the amino group of alanine. This dual-labeling strategy provides unique insights into key metabolic pathways that are often dysregulated in cancer, such as transamination reactions, anaplerosis, and gluconeogenesis.[3] These application notes provide a comprehensive guide to using this compound for studying amino acid metabolism in cancer cells, complete with detailed protocols and data interpretation guidelines.

Core Applications in Cancer Research

The unique dual-labeling of this compound allows for the precise tracking of the second carbon (C2) and the amino nitrogen (¹⁵N), enabling researchers to dissect several critical metabolic pathways in cancer cells:

  • Alanine Aminotransferase (ALT) Activity and Nitrogen Flux: The ¹⁵N label allows for direct measurement of the flux through ALT, a key enzyme that transfers the amino group from alanine to α-ketoglutarate to form glutamate (B1630785) and pyruvate (B1213749).[4] This is crucial for understanding how cancer cells acquire nitrogen for the synthesis of other amino acids and nucleotides.[5]

  • Pyruvate Metabolism and TCA Cycle Anaplerosis: The ¹³C label at the C2 position of alanine is retained in pyruvate following transamination. This allows for the tracing of alanine-derived carbon into the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), providing insights into how cancer cells replenish TCA cycle intermediates (anaplerosis) to support biosynthesis.

  • Gluconeogenesis and Glycolytic Reversal: In certain cancers, the reverse flux from pyruvate to glucose (gluconeogenesis) can be active. L-Alanine-2-¹³C,¹⁵N can be used to trace the contribution of amino acid carbon to glucose synthesis.

  • Metabolic Reprogramming in Response to Therapy: This tracer can be employed to study how cancer cells alter their amino acid metabolism in response to targeted therapies or chemotherapy, potentially revealing mechanisms of drug resistance.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of quantitative data that can be obtained from L-Alanine-2-¹³C,¹⁵N tracing experiments in cancer cell lines. The data is presented for illustrative purposes and will vary based on the specific cell line, experimental conditions, and treatment.

Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells Labeled with this compound

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Drug-Treated
AlanineM+2 (¹³C₁,¹⁵N₁)95.2 ± 1.594.8 ± 1.8
PyruvateM+1 (¹³C₁)35.7 ± 2.125.3 ± 1.9
LactateM+1 (¹³C₁)42.1 ± 3.030.5 ± 2.5
GlutamateM+1 (¹⁵N₁)55.4 ± 4.268.9 ± 3.7
AspartateM+1 (¹⁵N₁)28.6 ± 2.535.1 ± 2.8
CitrateM+1 (¹³C₁)15.3 ± 1.810.1 ± 1.2
MalateM+1 (¹³C₁)18.9 ± 2.012.7 ± 1.5*

*Statistically significant difference (p < 0.05) compared to control. Data are represented as mean ± standard deviation from triplicate experiments.

Table 2: Metabolic Flux Ratios Calculated from this compound Tracing Data

Metabolic Flux RatioControl CellsDrug-Treated Cells
Alanine-derived Pyruvate to Lactate (%)75.2 ± 5.165.8 ± 4.7
Alanine-derived Pyruvate to TCA Cycle (%)24.8 ± 2.334.2 ± 3.1
Nitrogen Flux from Alanine to Glutamate Pool (%)60.1 ± 4.575.3 ± 5.0*

*Statistically significant difference (p < 0.05) compared to control. Data are represented as mean ± standard deviation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Tracing cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_seeding Seed Cancer Cells media_change Replace with Labeling Medium (containing this compound) cell_seeding->media_change incubation Incubate for Steady-State Labeling media_change->incubation quenching Quench Metabolism (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction separation Separate Polar Metabolites extraction->separation gcms GC-MS or LC-MS/MS Analysis separation->gcms data_processing Data Processing & Isotopologue Analysis gcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa pathway_mapping Pathway Activity Mapping mfa->pathway_mapping biological_insights Biological Insights pathway_mapping->biological_insights

Caption: A generalized workflow for metabolic tracing experiments using this compound.

metabolic_pathway Metabolic Fate of this compound in Cancer Cells cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ala This compound Pyr Pyruvate-2-13C Ala->Pyr ALT Glu_cyto Glutamate-15N Lac Lactate-2-13C Pyr->Lac LDH aKG_cyto α-Ketoglutarate Pyr_mito Pyruvate-2-13C Pyr->Pyr_mito aKG_cyto->Glu_cyto ALT AcCoA Acetyl-CoA-1-13C Pyr_mito->AcCoA PDH Cit Citrate-1-13C AcCoA->Cit OAA Oxaloacetate OAA->Cit aKG_mito α-Ketoglutarate Cit->aKG_mito Suc Succinate aKG_mito->Suc Fum Fumarate Suc->Fum Mal Malate Fum->Mal Mal->OAA

Caption: Key metabolic pathways traced using this compound in cancer cells.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cancer Cells with this compound

Objective: To trace the metabolic fate of L-Alanine-2-¹³C,¹⁵N in cultured cancer cells and determine the isotopic enrichment in downstream metabolites.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • L-Alanine-2-¹³C,¹⁵N

  • Labeling medium: Basal medium devoid of alanine, supplemented with dFBS, antibiotics, and a known concentration of L-Alanine-2-¹³C,¹⁵N (typically at physiological concentration or as required by the experimental design).

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Dry ice or liquid nitrogen

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled alanine.

  • Labeling: Add 1 mL of pre-warmed labeling medium containing L-Alanine-2-¹³C,¹⁵N to each well.

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady-state. This time can range from a few hours to 24 hours, depending on the metabolic pathways of interest and the turnover rates of the target metabolites.

  • Metabolism Quenching: To halt all metabolic activity, aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the tube thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. c. Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. d. Store the dried extracts at -80°C until analysis.

Protocol 2: Sample Preparation and GC-MS Analysis

Objective: To derivatize and analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution.

Materials:

  • Dried metabolite extracts

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: a. Resuspend the dried metabolite extract in 50 µL of pyridine. b. Add 50 µL of MTBSTFA + 1% TBDMS to the resuspended extract. c. Incubate the mixture at 60°C for 1 hour to ensure complete derivatization of the metabolites.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a temperature gradient program suitable for separating the derivatized amino acids and organic acids. A typical program might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute. c. Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to acquire mass spectra of the eluting compounds.

  • Data Analysis: a. Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra by comparing them to known standards. b. Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum. c. Correct the raw data for the natural abundance of ¹³C and other heavy isotopes to calculate the fractional enrichment.

Conclusion

L-Alanine-2-¹³C,¹⁵N is a powerful and versatile tracer for dissecting the complexities of cancer cell metabolism. By simultaneously tracking the fate of both carbon and nitrogen, researchers can gain a more comprehensive understanding of the metabolic reprogramming that drives tumorigenesis and response to therapy. The protocols and guidelines presented here provide a solid framework for conducting these experiments. Careful experimental design, particularly concerning labeling duration and analytical methods, is paramount for obtaining high-quality, interpretable data that can advance our understanding of cancer metabolism and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cell-Free Protein Synthesis with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production of recombinant proteins. Its open-nature reaction environment allows for precise control over reaction components, making it an ideal system for incorporating non-canonical or isotopically labeled amino acids. This capability is particularly valuable in structural biology, drug discovery, and mechanistic enzyme studies where techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

This document provides detailed application notes and protocols for the selective incorporation of L-Alanine-2-13C,15N into a target protein using an E. coli-based cell-free protein synthesis system. The dual labeling of alanine (B10760859) at a specific carbon position and its nitrogen atom provides a powerful probe for detailed structural and dynamic studies of proteins.

Principle of Selective Isotope Labeling in Cell-Free Systems

The core advantage of CFPS for isotopic labeling lies in the direct access to the translation machinery.[1] Unlike in vivo systems where metabolic pathways can lead to isotope scrambling, CFPS systems can be configured to minimize enzymatic side reactions, ensuring that the labeled amino acid is incorporated with high fidelity.[2][3]

The protocol involves preparing a custom amino acid mixture that omits natural abundance L-alanine and instead includes the desired this compound. When this mixture is added to the cell-free extract along with the DNA template for the protein of interest, the cellular machinery will utilize the provided labeled alanine for protein synthesis. The resulting protein will have 13C and 15N isotopes specifically at the alanine residues, incorporated at the second carbon and the nitrogen atom, respectively.

Applications

The selective incorporation of this compound enables a range of applications:

  • Structural Biology (NMR): Labeled alanine residues serve as sensitive probes for NMR spectroscopy. The 13C and 15N labels allow for the unambiguous assignment of alanine resonances in complex spectra and provide valuable distance and torsion angle restraints for high-resolution structure determination.[4] This is particularly useful for studying large proteins and protein complexes.[5]

  • Enzyme Mechanism Studies: By placing an isotopic label at a specific position within an amino acid, researchers can track the chemical transformations that occur during an enzymatic reaction. This provides detailed insights into reaction mechanisms and the roles of specific residues in catalysis.

  • Drug Development: Labeled proteins are instrumental in drug discovery for screening and characterizing drug-target interactions. NMR and MS-based methods can detect subtle changes in the local environment of the labeled alanine upon ligand binding, providing information on binding sites and conformational changes.

Quantitative Data Summary

The following tables summarize key quantitative data related to cell-free protein synthesis with stable isotope labeling.

Table 1: Protein Yield in Cell-Free Protein Synthesis Systems

System TypeLabeled Amino AcidsUnlabeled Amino AcidsTypical Protein Yield (mg/mL)Reference
E. coli S30 ExtractUniformly 15N-labeledAll 20 amino acids~1.0
E. coli S30 ExtractSelectively 13C-labeled Alanine19 amino acids + 13C-Ala~1.35
Wheat Germ ExtractUniformly 13C/15N-labeledAll 20 amino acidsUp to 3.0
Commercial PURE SystemAll 20 amino acidsAll 20 amino acids~0.35

Table 2: Isotope Incorporation Efficiency

IsotopeLabeled Amino Acid(s)SystemIncorporation Efficiency (%)Reference
15NAll amino acidsE. coli in vivo>98
13CAll amino acidsE. coli in vivo>98
13CAlanine (from 3-13C-pyruvate)eCell CFPS>85
13C/15NAll amino acidsE. coli CFPS>99

Table 3: Estimated Cost Comparison: In Vivo vs. Cell-Free Isotope Labeling

Cost FactorIn Vivo Expression (E. coli)Cell-Free Protein Synthesis (E. coli S30)
Labeled Media/Amino Acids High (large culture volumes)Moderate (small reaction volumes)
Time (Preparation & Expression) Days to weeksHours to 1-2 days
Protein Yield Variable, can be highGenerally lower, but sufficient for many applications
Success Rate (Difficult Proteins) LowerHigher
Overall Cost-Effectiveness Can be lower for high-yield, easy-to-express proteinsOften more cost-effective for toxic or difficult-to-express proteins and for high-throughput screening

Note: The costs are highly dependent on the specific protein, the scale of production, and the commercial vendor for reagents.

Experimental Protocols

Protocol 1: Preparation of Custom Amino Acid Mixture

This protocol describes the preparation of an amino acid mixture for the selective labeling of a target protein with this compound.

Materials:

  • This compound

  • 19 unlabeled L-amino acids

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of each of the 19 unlabeled amino acids at a concentration of 20 mM in nuclease-free water.

  • Prepare a stock solution of this compound at a concentration of 20 mM in nuclease-free water.

  • Combine the 19 unlabeled amino acid stock solutions in equal volumes to create a master mix.

  • For the final cell-free reaction, you will add the unlabeled amino acid master mix and the this compound stock solution to achieve the desired final concentration (typically 0.5-2 mM for each amino acid).

Protocol 2: Cell-Free Protein Synthesis with this compound

This protocol provides a general procedure for expressing a target protein with selective this compound labeling using a commercially available E. coli S30 cell-free protein synthesis kit.

Materials:

  • Commercial E. coli S30 cell-free protein synthesis kit

  • Plasmid DNA encoding the target protein with a T7 promoter

  • Custom amino acid mixture (from Protocol 1)

  • Nuclease-free water

  • Incubator

Procedure:

  • Thaw all components of the cell-free protein synthesis kit on ice.

  • In a nuclease-free microcentrifuge tube on ice, assemble the reaction mixture according to the manufacturer's instructions, but substitute the provided amino acid mixture with your custom mix. A typical reaction setup is as follows:

    • S30 Extract: X µL

    • Reaction Buffer: Y µL

    • Custom Amino Acid Mix: Z µL (to achieve a final concentration of ~1 mM for each amino acid)

    • T7 RNA Polymerase: 1 µL

    • Plasmid DNA: 1-2 µg

    • Nuclease-free water: to a final volume of 50 µL

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours. For higher yields, a dialysis system can be employed.

  • After incubation, place the reaction on ice.

Protocol 3: Verification of Protein Expression and Isotope Incorporation

Materials:

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or Western blot reagents

  • Mass spectrometer or NMR spectrometer

Procedure:

  • SDS-PAGE Analysis:

    • Take a 5 µL aliquot of the cell-free reaction and mix it with 5 µL of 2x SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and run it according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody specific to your protein of interest to confirm expression.

  • Mass Spectrometry (MS) Analysis:

    • Purify the expressed protein from the cell-free reaction mixture using an appropriate method (e.g., affinity chromatography).

    • Analyze the purified protein by mass spectrometry. The mass of the protein will be shifted according to the number of incorporated this compound residues, confirming successful labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purify and concentrate the labeled protein.

    • Acquire 1H-15N HSQC and/or 1H-13C HSQC spectra. The spectra will show signals only from the labeled alanine residues, confirming the selectivity of the labeling.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dna_template DNA Template (Plasmid or PCR Product) reaction_setup Reaction Assembly dna_template->reaction_setup amino_acids Custom Amino Acid Mix (19 unlabeled + this compound) amino_acids->reaction_setup cfps_kit Cell-Free Synthesis Kit (E. coli S30 Extract, Buffers, Energy Source) cfps_kit->reaction_setup incubation Incubation (e.g., 37°C for 2-4 hours) reaction_setup->incubation sds_page SDS-PAGE / Western Blot incubation->sds_page purification Protein Purification incubation->purification ms_analysis Mass Spectrometry purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis

Caption: Experimental workflow for cell-free protein synthesis with selective isotope labeling.

cfps_components cluster_inputs Inputs cluster_outputs Outputs cfps Cell-Free Protein Synthesis Reaction labeled_protein Selectively Labeled Protein cfps->labeled_protein dna DNA Template dna->cfps labeled_aa This compound labeled_aa->cfps unlabeled_aa 19 Unlabeled Amino Acids unlabeled_aa->cfps s30_extract E. coli S30 Extract (Ribosomes, tRNAs, Enzymes) s30_extract->cfps energy Energy Source (ATP, GTP) energy->cfps buffers Buffers & Salts buffers->cfps

Caption: Key components of the cell-free protein synthesis reaction for selective labeling.

logical_relationship cfps Cell-Free Protein Synthesis selective_labeling Selective Isotope Labeling (this compound) cfps->selective_labeling labeled_protein Labeled Protein selective_labeling->labeled_protein structural_studies Structural & Functional Studies labeled_protein->structural_studies nmr NMR Spectroscopy structural_studies->nmr ms Mass Spectrometry structural_studies->ms

Caption: Logical relationship from CFPS to downstream applications.

References

Application Notes and Protocols for L-Alanine-2-13C,15N as an Internal Standard for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different cellular states. A key requirement for accurate quantification is the use of internal standards to correct for variations throughout the experimental workflow. Stable isotope-labeled amino acids, incorporated into proteins metabolically, represent the gold standard for such internal standards.

This document provides detailed application notes and protocols for the use of L-Alanine-2-13C,15N as a metabolic internal standard for quantitative proteomics. While L-arginine and L-lysine are more commonly used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) due to their essential nature and the cleavage properties of trypsin, the use of labeled L-alanine offers unique advantages in specific contexts, particularly for tracing metabolic pathways that involve glycolysis and the TCA cycle.[1] The position-specific labeling of this compound provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and relative quantification of proteins from control and experimental samples.[2]

Principle of the Method

The core principle involves growing a cell population in a specially formulated medium where standard L-alanine is replaced with this compound. Over several cell divisions, this "heavy" amino acid is incorporated into all newly synthesized proteins. This heavy-labeled proteome then serves as an internal standard that can be mixed with the "light" proteome from cells grown in normal medium at the beginning of the sample preparation workflow.[3] Because the heavy and light samples are combined early, any subsequent protein loss during sample processing affects both samples equally, leading to high quantitative accuracy.[3] The relative abundance of a protein between the two samples is determined by the ratio of the mass spectrometry signal intensities of the heavy and light peptide pairs.

Applications in Research and Drug Development

The use of this compound as an internal standard is particularly relevant in studies where both protein expression and metabolic flux are of interest.

  • Drug Mechanism of Action Studies: Elucidate how a drug candidate impacts both the expression levels of proteins and the metabolic pathways in which alanine (B10760859) is a key player.

  • Biomarker Discovery: Identify and quantify proteins that are differentially expressed in disease states, providing potential biomarkers for diagnostics or therapeutic monitoring.

  • Metabolic Pathway Analysis: The position-specific label allows for tracing the fate of the alanine carbon and nitrogen through central carbon metabolism, linking proteomics data with metabolic flux.[1]

  • Toxicology Studies: Assess the impact of a compound on the proteome to identify potential off-target effects and mechanisms of toxicity.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol details the steps for creating a "heavy" labeled cell lysate to be used as an internal standard.

Important Considerations for Using a Non-Essential Amino Acid:

L-alanine is a non-essential amino acid, meaning that many cell lines can synthesize it de novo. This can lead to incomplete labeling as the cell's own "light" alanine dilutes the "heavy" labeled alanine from the medium. To mitigate this, it is crucial to:

  • Use cell lines with a limited capacity for de novo alanine synthesis, if known.

  • Ensure the concentration of this compound in the medium is not limiting.

  • Validate the incorporation efficiency by mass spectrometry before proceeding with large-scale experiments.

Materials:

  • Cell line of choice

  • Culture flasks or plates

  • Standard cell culture medium (e.g., DMEM) lacking L-alanine

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Standard L-alanine (for "light" medium)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Centrifuge

Procedure:

  • Media Preparation:

    • Heavy Medium: Prepare the custom DMEM medium lacking L-alanine. Supplement it with dFBS to the desired concentration (e.g., 10%). Add this compound to a final concentration equivalent to that in standard DMEM.

    • Light Medium: Prepare the same base medium, but supplement it with standard ("light") L-alanine.

  • Cell Culture and Labeling:

    • Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. A parallel culture should be maintained in the "light" medium.

    • Monitor the cells for any changes in morphology or growth rate.

  • Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Quantitative Proteomics Sample Preparation

Procedure:

  • Sample Mixing:

    • Based on the experimental design, mix the "heavy" and "light" protein lysates in a 1:1 ratio based on total protein concentration. This mixture is the starting point for the proteomics workflow.

  • Reduction and Alkylation:

    • Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.

  • Protein Precipitation:

    • Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.

    • Discard the supernatant and wash the pellet with ice-cold 80% acetone.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).

Data Presentation and Analysis

The raw mass spectrometry data is processed using software capable of identifying peptide pairs with a specific mass difference corresponding to the this compound label and calculating the heavy-to-light (H/L) ratios.

Quantitative Data Summary

The following table is a representative example of how quantitative proteomics data using a this compound internal standard would be presented.

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P04049ALDOAFructose-bisphosphate aldolase (B8822740) A2.150.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.89Unchanged
P00558LTA4HLeukotriene A-4 hydrolase0.450.005Downregulated
Q06830ECHS1Enoyl-CoA hydratase, mitochondrial1.890.012Upregulated
P31946GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-10.980.75Unchanged

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture Light Lysate Light Lysate Light Culture->Light Lysate Heavy Culture Heavy Culture Heavy Lysate Heavy Lysate Heavy Culture->Heavy Lysate Mix Lysates (1:1) Mix Lysates (1:1) Light Lysate->Mix Lysates (1:1) Heavy Lysate->Mix Lysates (1:1) Reduction & Alkylation Reduction & Alkylation Mix Lysates (1:1)->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Cleanup Peptide Cleanup Tryptic Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Protein Quantification Protein Quantification Data Processing->Protein Quantification

Caption: Workflow for quantitative proteomics using a heavy labeled internal standard.

Alanine Metabolism and its Connection to Central Carbon Metabolism

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine Alanine Pyruvate->Alanine ALT TCA TCA Cycle Pyruvate->TCA Alanine->Pyruvate Protein Protein Synthesis Alanine->Protein aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate ALT Glutamate->aKG

References

Troubleshooting & Optimization

Technical Support Center: L-Alanine-2-13C,15N Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation efficiency of L-Alanine-2-13C,15N in their experiments.

Troubleshooting Guide

Low incorporation efficiency of this compound can arise from various factors, from suboptimal experimental conditions to the inherent metabolic properties of alanine (B10760859). This guide addresses common issues in a question-and-answer format.

Question 1: Why am I observing low or incomplete incorporation of this compound in my protein or metabolite samples?

Answer: Low incorporation efficiency can be attributed to several factors. A primary reason is the presence of unlabeled L-alanine in the experimental system, which competes with the labeled form. Another significant factor is the metabolic conversion of the labeled alanine into other molecules, a phenomenon known as metabolic scrambling.

To systematically troubleshoot this issue, consider the following potential causes and solutions:

Potential CauseRecommended Solution
Presence of Unlabeled L-Alanine Ensure the use of dialyzed fetal bovine serum (FBS) in cell culture media to remove free amino acids.[1] If using custom media, verify that all components are free of unlabeled L-alanine.
Metabolic Scrambling L-alanine is readily converted to pyruvate (B1213749), a central metabolic hub.[2][3] This can lead to the transfer of the 13C and 15N isotopes to other amino acids and metabolites. To minimize this, consider shorter labeling times or using metabolic inhibitors to channel alanine into the desired pathway, if applicable to your experimental goals.
Insufficient Labeling Time For protein labeling, ensure cells have undergone a sufficient number of doublings (at least five for >97% incorporation in SILAC) in the labeled medium to allow for complete protein turnover.[1]
Suboptimal this compound Concentration The concentration of the labeled amino acid in the medium may be too low. While specific concentrations are cell-line dependent, a starting point for cell-free protein synthesis is typically 0.5-2 mM.[4]
Cell Health and Viability Poor cell health can lead to altered metabolism and reduced protein synthesis. Monitor cell viability and ensure optimal growth conditions.

Question 2: How can I accurately quantify the incorporation efficiency of this compound?

Answer: Mass spectrometry (MS) is the most common and accurate method for quantifying isotopic enrichment. The general workflow involves:

  • Sample Preparation: Hydrolyze proteins into amino acids or digest them into peptides.

  • LC-MS/MS Analysis: Separate the amino acids or peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Compare the peak intensities of the labeled (heavy) and unlabeled (light) forms of alanine-containing peptides or free alanine. The ratio of these intensities will determine the incorporation efficiency.

Several software tools are available to aid in the analysis of SILAC and other metabolic labeling data.

Question 3: What is metabolic scrambling and how does it affect my this compound labeling experiment?

Answer: Metabolic scrambling refers to the metabolic conversion of the supplied labeled amino acid into other molecules, leading to the transfer of the stable isotopes. L-alanine is particularly susceptible to this due to its close connection with pyruvate and the tricarboxylic acid (TCA) cycle. The 13C and 15N from this compound can be incorporated into other amino acids such as glutamate (B1630785) and aspartate through transamination reactions. This can complicate data interpretation, as the isotopic enrichment is not confined to alanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a tracer in metabolic flux analysis (MFA) and in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). It allows researchers to track the fate of alanine in metabolic pathways and to quantify differences in protein abundance between different experimental conditions.

Q2: Is L-alanine an essential amino acid for cell culture?

A2: L-alanine is a non-essential amino acid, meaning that many cell types can synthesize it de novo, primarily from pyruvate. This can contribute to the dilution of the labeled alanine pool and result in lower incorporation efficiency.

Q3: Can I use this compound in cell-free protein synthesis systems?

A3: Yes, this compound can be used in cell-free protein synthesis systems. This approach can be advantageous as it allows for more direct control over the components of the reaction, potentially reducing metabolic scrambling.

Q4: How should I store this compound?

A4: For specific storage instructions, always refer to the manufacturer's data sheet. Generally, it is recommended to store it in a cool, dry place, protected from light.

Experimental Protocols

Protocol 1: General Protocol for this compound Labeling in Adherent Mammalian Cells (SILAC)
  • Media Preparation: Prepare SILAC DMEM/F-12 medium lacking L-alanine. Supplement the medium with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and either "light" (unlabeled) L-alanine or "heavy" (this compound) L-alanine at a final concentration typically ranging from 0.5 to 1 mM.

  • Cell Culture: Culture the cells in the "light" and "heavy" media for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both "light" and "heavy" cultures.

  • Sample Mixing and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.

Protocol 2: Quantification of this compound Incorporation by GC-MS
  • Protein Hydrolysis: Hydrolyze a small aliquot of your protein sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acids to make them volatile for gas chromatography (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS.

  • Data Analysis: Determine the isotopic enrichment by analyzing the mass spectra of the alanine derivative. Compare the intensity of the ion corresponding to the unlabeled alanine with the ion corresponding to the 13C,15N-labeled alanine.

Visualizations

Signaling and Metabolic Pathways

Alanine_Metabolism Key Metabolic Pathways of L-Alanine cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aminosynthesis Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA L_Alanine This compound Pyruvate->L_Alanine Alanine Transaminase (ALT) Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis in Liver alpha_KG α-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha_KG->Succinyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate->alpha_KG Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate L_Alanine->Pyruvate Alanine Transaminase (ALT) Protein Synthesis Protein Synthesis L_Alanine->Protein Synthesis Incorporation Glutamate Glutamate Glutamate->alpha_KG Aspartate Aspartate

Caption: Metabolic fate of this compound in the cell.

Experimental Workflow

Experimental_Workflow Workflow for Troubleshooting Low Incorporation cluster_experiment Experiment cluster_analysis Analysis cluster_solution Solution start Start: Low Incorporation Efficiency Observed check_media 1. Verify Media Composition (e.g., Dialyzed FBS) start->check_media check_time 2. Assess Labeling Duration (Sufficient cell doublings?) check_media->check_time Media OK optimize Optimize Experimental Parameters check_media->optimize Issue Found check_concentration 3. Evaluate Labeled Alanine Concentration check_time->check_concentration Time Sufficient check_time->optimize Issue Found ms_analysis 4. Quantify Incorporation by Mass Spectrometry check_concentration->ms_analysis Concentration OK check_concentration->optimize Issue Found scrambling_analysis 5. Analyze for Metabolic Scrambling ms_analysis->scrambling_analysis scrambling_analysis->optimize Low Incorporation, Minimal Scrambling accept Acknowledge Scrambling and Adjust Analysis scrambling_analysis->accept Significant Scrambling

Caption: Logical workflow for troubleshooting low incorporation efficiency.

References

Technical Support Center: Optimizing L-Alanine-2-13C,15N Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-Alanine-2-13C,15N in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound can vary significantly depending on the cell line, media formulation, and experimental goals. However, a common starting point, based on protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is to replace the unlabeled L-Alanine in the medium with the labeled counterpart at the same concentration. For many standard media like DMEM and RPMI-1640, the concentration of L-Alanine is typically around 0.1 to 0.2 mM. For cell-free protein synthesis systems, a starting concentration of 0.5-2 mM is often recommended.[1] It is crucial to experimentally determine the optimal concentration for your specific system to ensure high incorporation efficiency while avoiding any potential toxicity.

Q2: What is metabolic scrambling and how does it affect L-Alanine labeling?

A2: Metabolic scrambling is a process where the isotopic labels from one amino acid are transferred to other amino acids through metabolic pathways.[2] L-Alanine is known to be susceptible to scrambling because it can be readily converted to pyruvate, a central metabolite that can then be used to synthesize other amino acids, such as valine and leucine.[3] This can lead to a dilution of the intended label in the target amino acid and the appearance of the label in other amino acids, complicating data analysis. The extent of scrambling can be significant, with some studies reporting 13C labeling efficiency for Alanine (B10760859) to be in the range of 30-40% due to this effect.[4]

Q3: How can I measure the incorporation efficiency of this compound?

A3: The incorporation efficiency of this compound is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For MS-based approaches, the protein or a mixture of proteins is digested into peptides, and the mass shift of peptides containing L-Alanine is analyzed. By comparing the intensities of the labeled ("heavy") and unlabeled ("light") peptide peaks, the percentage of incorporation can be calculated.[5] For accurate quantification in techniques like SILAC, a labeling efficiency of at least 97% is recommended.

Q4: What are the differences between sparse and uniform labeling?

A4: In uniform labeling , all instances of a particular element (e.g., all carbon and nitrogen atoms in the protein) are replaced with their heavy isotopes. This is often challenging and expensive in mammalian cells. Sparse labeling , on the other hand, involves the incorporation of labeled isotopes into only specific amino acids, such as this compound. This approach is generally more cost-effective and simplifies the analysis of NMR and MS spectra, making it a practical alternative for studies in eukaryotic systems.

Q5: Which analytical techniques are best for analyzing labeled samples?

A5: Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for analyzing samples labeled with stable isotopes.

  • Mass Spectrometry (MS) is ideal for quantifying the level of isotope incorporation and for relative protein quantification in methods like SILAC. High-resolution MS can also help to identify and quantify metabolic scrambling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is well-suited for studying protein structure, dynamics, and interactions. The specific labeling of L-Alanine with 13C and 15N can provide specific probes for these studies.

The choice between MS and NMR will depend on the specific research question.

Troubleshooting Guides

Issue 1: Low or Incomplete Labeling Efficiency

Symptom: Mass spectrometry analysis shows a low percentage of "heavy" L-Alanine incorporation, with a significant "light" peak remaining.

Possible Causes and Solutions:

  • Insufficient Incubation Time:

    • Question: How long should I incubate my cells with the labeled L-Alanine?

    • Answer: For complete incorporation, cells should be cultured for a sufficient number of cell doublings to dilute out the pre-existing unlabeled proteins. For many SILAC experiments, at least five to six cell doublings are recommended.

  • Suboptimal Concentration of Labeled Alanine:

    • Question: Could the concentration of this compound be too low?

    • Answer: Yes, if the concentration is too low, it may be depleted from the medium before full incorporation is achieved. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Presence of Unlabeled Alanine:

    • Question: How can I be sure there is no unlabeled L-Alanine in my culture medium?

    • Answer: When preparing your labeling medium, ensure that you are using an amino acid-free formulation and adding the labeled L-Alanine as the sole source. If using fetal bovine serum (FBS), it is crucial to use dialyzed FBS to remove any unlabeled amino acids.

Issue 2: High Metabolic Scrambling

Symptom: Mass spectrometry or NMR data reveals the presence of 13C and/or 15N labels in amino acids other than Alanine.

Possible Causes and Solutions:

  • Metabolic Conversion of Alanine:

    • Question: What can be done to reduce the metabolic conversion of L-Alanine?

    • Answer: While difficult to eliminate completely, the extent of scrambling can sometimes be modulated by the metabolic state of the cells. For some amino acids, the addition of metabolic inhibitors has been explored, but this can also affect cell health. In the case of alanine, its central role in metabolism makes this particularly challenging.

  • Data Analysis Strategy:

    • Question: How can I account for scrambling in my data analysis?

    • Answer: Advanced data analysis methods can be used to model and account for the observed scrambling. This involves simulating the expected isotope patterns for all possible labeled states and fitting these to the experimental data to accurately determine the incorporation of the intended labeled amino acid.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Labeled Amino Acids in Cell Culture

ApplicationTypical Labeled Amino AcidRecommended Starting ConcentrationReference
SILACL-Lysine, L-Arginine100 µg/mL
Cell-Free Protein SynthesisL-Alanine0.5 - 2 mM
General Cell CultureL-Alanine0.1 - 0.2 mM (in DMEM/RPMI-1640)-

Table 2: Observed Labeling Efficiencies and Metabolic Scrambling of Selected Amino Acids

Labeled Amino AcidOrganismLabeling EfficiencyExtent of ScramblingReference
L-Alanine (13C)E. coli30-40%High
L-Leucine (13C)E. coli>80%Low
L-Isoleucine (13C)E. coli>80%Low
L-Valine (15N)HEK293 cells~50% loss of α-amino 15NHigh

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for achieving high incorporation efficiency in a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Base medium deficient in L-Alanine (e.g., custom DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Alanine

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 6-well plates)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Materials for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for at least three cell doublings over the course of the experiment.

  • Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.4 mM). Include a control with the standard concentration of unlabeled L-Alanine.

  • Media Exchange: After allowing the cells to adhere (for adherent cells), aspirate the standard growth medium, wash the cells once with PBS, and add the prepared labeling media to the respective wells.

  • Incubation: Culture the cells for a period equivalent to at least five cell doublings.

  • Cell Harvest and Lysis: Harvest the cells from each well, wash with PBS, and lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Protein Digestion: Take an equal amount of protein from each sample and perform an in-solution or in-gel tryptic digest.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: For each concentration, identify peptides containing alanine and calculate the ratio of the "heavy" (labeled) to "light" (unlabeled) peak intensities to determine the incorporation efficiency.

  • Determination of Optimal Concentration: The optimal concentration is the lowest concentration that results in the highest incorporation efficiency (ideally >97%) without adversely affecting cell viability or growth.

Visualizations

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome A Seed Cells B Prepare Media with Varying This compound Concentrations A->B C Incubate for >= 5 Cell Doublings B->C D Harvest and Lyse Cells C->D E Digest Proteins D->E F LC-MS/MS Analysis E->F G Calculate Incorporation Efficiency F->G H Efficiency >97%? G->H I Optimal Concentration Identified H->I Yes J Increase Concentration and Repeat H->J No J->B

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Low_Labeling cluster_checks Initial Checks cluster_actions Corrective Actions cluster_result Result Start Low Labeling Efficiency Observed Check1 Incubation Time >= 5 Doublings? Start->Check1 Check2 Used Dialyzed Serum? Check1->Check2 Yes Action1 Increase Incubation Time Check1->Action1 No Check3 Sufficient L-Alanine Concentration? Check2->Check3 Yes Action2 Switch to Dialyzed Serum Check2->Action2 No Action3 Perform Concentration Optimization Experiment Check3->Action3 No End Re-analyze Labeling Efficiency Check3->End Yes Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting low labeling efficiency.

Alanine_Metabolism cluster_input Labeled Input cluster_pathways Metabolic Pathways cluster_output Labeled Outputs Labeled_Ala This compound Protein Protein Synthesis Labeled_Ala->Protein Pyruvate Pyruvate Labeled_Ala->Pyruvate Alanine Transaminase Labeled_Protein Labeled Protein (Target) Protein->Labeled_Protein Scrambled_Protein Labeled Protein (Scrambled) Protein->Scrambled_Protein TCA TCA Cycle Pyruvate->TCA Other_AA Other Amino Acids (e.g., Valine, Leucine) Pyruvate->Other_AA Other_AA->Protein

Caption: Metabolic pathways of L-Alanine and potential for scrambling.

References

minimizing background noise in L-Alanine-2-13C,15N mass spec data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of L-Alanine-2-13C,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and improve data quality during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with background noise in your mass spectrometry data.

Issue 1: High, Consistent Background Noise Across the Entire Mass Range

Q: Why is the baseline of my total ion chromatogram (TIC) consistently high, even in blank runs?

A: A consistently high baseline across the entire mass range often points to widespread chemical contamination in the LC-MS system. This chemical noise can obscure low-intensity analyte peaks and reduce the overall signal-to-noise ratio.[1][2]

Possible Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Contaminated Solvents/Reagents Use only fresh, high-purity, LC-MS grade solvents and additives.[1][3][4] Filter mobile phases if they contain additives at high concentrations. Never top off old solvent bottles with new solvent.A significant reduction in baseline noise during subsequent blank runs.
Contaminated LC System Flush the entire LC system, including tubing and valves, with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). Consider a dedicated shutdown method to flush the system after each batch.A cleaner baseline in subsequent blank runs confirms the removal of system-wide contamination.
Leaking System Check all fittings and connections for leaks. An unstable spray or pressure can introduce contaminants from the air.Elimination of leaks will lead to a more stable baseline and consistent spray.
Dirty Ion Source Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's protocol.Improved signal intensity for your analyte and a reduction in non-specific background ions.
Issue 2: Specific, Recurring Background Peaks in Blanks and Samples

Q: I observe the same non-analyte peaks in every run, including my solvent blanks. What are they and how can I get rid of them?

A: Recurring background peaks are typically due to specific, persistent contaminants introduced from common laboratory materials or mobile phase additives.

Possible Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Plasticizer Contamination Switch from plastic containers and tubing to glass or polypropylene (B1209903) for solvent storage and sample preparation. Phthalates are common plasticizers and a frequent source of contamination.Disappearance or significant reduction of characteristic phthalate-related peaks (e.g., m/z 149, 279).
Mobile Phase Additives Use the lowest effective concentration of additives like formic acid or ammonium (B1175870) acetate. Test additives from different, high-purity suppliers.Reduction of adducts and clusters associated with mobile phase components.
Carryover from Autosampler Optimize the autosampler wash protocol. Use a strong solvent in your wash method to effectively clean the needle and injection port between samples.Analyte peaks from previous injections should not appear in subsequent blank runs.
Contaminated Glassware Avoid washing laboratory glassware with detergents, as residues can be difficult to remove and cause significant ion suppression or background noise. If aggressive cleaning is needed, follow with multiple rinses of high-purity water and organic solvent.Elimination of detergent-related adducts and a cleaner overall spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in LC-MS analysis?

A1: Background noise in mass spectrometry can be categorized into three main types:

  • Chemical Noise: This is the most significant contributor and arises from ions that are not your analyte of interest. Sources include solvent impurities, mobile phase additives, plasticizers from labware, detergents, and contaminants from the sample matrix itself.

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer.

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment that inadvertently enter the system.

Q2: My signal-to-noise (S/N) ratio for this compound is poor. How can I improve it?

A2: Improving the S/N ratio involves both increasing the analyte signal and decreasing the background noise.

  • To Decrease Noise: Follow the steps outlined in the Troubleshooting Guides above, focusing on using high-purity solvents, maintaining a clean LC system and ion source, and minimizing contaminants from labware.

  • To Increase Signal:

    • Optimize Ionization: Ensure your ion source parameters (e.g., capillary voltage, gas flow, temperature) are properly tuned for L-Alanine.

    • Adjust Cone Voltage: Optimizing the cone voltage can help reduce the presence of solvent clusters and other interfering ions, which can improve the S/N ratio.

    • Sample Preparation: For complex biological samples, use a protein precipitation or solid-phase extraction (SPE) step to remove matrix components that can cause ion suppression.

Q3: Can my sample preparation method introduce background noise?

A3: Yes, absolutely. The sample preparation stage is a critical point for introducing contaminants.

  • Protein Precipitation: While effective for removing proteins, ensure the precipitating agent (e.g., trichloroacetic acid, sulfosalicylic acid) is of high purity.

  • Solid-Phase Extraction (SPE): Condition, wash, and elute the SPE cartridge as per the protocol to avoid leaching impurities from the sorbent material.

  • Use of Internal Standards: this compound itself can be used as an internal standard for quantifying unlabeled L-Alanine. Ensure the purity of your standard to avoid introducing contaminants.

Experimental Protocols

Protocol 1: General LC System Flush for Background Reduction

This protocol is designed to remove widespread chemical contamination from an LC system.

Materials:

  • LC-MS Grade Isopropanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water (18.2 MΩ·cm)

  • Freshly prepared mobile phases

Procedure:

  • Remove the column and replace it with a union.

  • Place all solvent lines (A, B, C, D) into a bottle of 100% Isopropanol.

  • Flush the system at a moderate flow rate (e.g., 0.5 mL/min) for 30 minutes.

  • Replace the Isopropanol with 100% Acetonitrile and flush for another 30 minutes.

  • Replace the Acetonitrile with LC-MS grade water and flush for 30 minutes.

  • Finally, replace the water with your initial mobile phase and allow the system to equilibrate.

  • Run a blank injection (without a column) to assess the background noise level. If the background remains high, the contamination may be in the mass spectrometer's ion source or transfer optics.

Protocol 2: Sample Preparation via Protein Precipitation

This protocol is suitable for preparing plasma or serum samples for L-Alanine analysis to reduce matrix effects.

Materials:

  • Plasma/Serum Sample

  • 10% Trichloroacetic Acid (TCA) or 30% Sulfosalicylic Acid (SSA) in LC-MS grade water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Add 20 µL of 10% TCA solution (or an equivalent volume of another precipitating agent).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the L-Alanine, without disturbing the protein pellet.

  • The supernatant is now ready for direct injection or further dilution before LC-MS analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for High Background Noise

Caption: A logical workflow for troubleshooting high background noise in LC-MS data.

Diagram 2: Common Sources of Background Contamination in an LC-MS System

Caption: Diagram illustrating how common contaminants are introduced into an LC-MS system.

References

avoiding common pitfalls in stable isotope labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you avoid common pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control checkpoints in a stable isotope labeling experiment?

A1: The success of an isotopic labeling experiment relies on several key quality control (QC) steps. The primary checkpoints include:

  • Verifying Isotopic Enrichment: Before starting your experiment, it's crucial to confirm the isotopic purity of your labeled compounds or internal standards using methods like high-resolution mass spectrometry (HR-MS) or NMR spectroscopy.[1][2]

  • Ensuring Complete Label Incorporation: In metabolic labeling experiments like SILAC, it's essential to achieve near-complete incorporation of the stable isotope-labeled amino acids. A labeling efficiency of at least 97% is recommended, which is typically achieved after a minimum of five cell doublings.[3]

  • Maintaining Consistency in Sample Mixing: Accurate quantification depends on precise mixing of "light" and "heavy" samples, usually in a 1:1 ratio. Errors in mixing can lead to significant quantification inaccuracies.[4][5]

  • Validating Mass Spectrometry Data Quality: The quality of your mass spectrometry data is paramount. Low signal-to-noise ratios and the presence of interfering peaks can compromise your results.

Q2: What is incomplete labeling and why is it a problem?

A2: Incomplete labeling happens when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids, leading to a mixture of light and heavy proteins. This is a significant issue because it results in an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the heavy sample contribute to the light peptide signal. For accurate quantification, it is recommended to achieve a labeling efficiency of over 97%.

Q3: What is arginine-to-proline conversion and how does it affect SILAC experiments?

A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This creates a problem in SILAC experiments because it splits the mass spectrometry signal of peptides containing proline into multiple peaks, which complicates data analysis and leads to inaccurate protein quantification. This conversion can impact a significant portion of the proteome, as many tryptic peptides contain proline.

Q4: What are common sources of contamination in stable isotope labeling experiments?

A4: Contamination is a frequent issue that can interfere with mass spectrometry analysis. Common sources include:

  • Keratins: These proteins are abundant in human skin, hair, and dust, and can be introduced during sample handling.

  • Polymers: Polyethylene glycol (PEG) and polysiloxanes from lab consumables like detergents and plasticware can suppress the ionization of target peptides.

  • Reagents and Solvents: Impurities in reagents and solvents can introduce interfering compounds.

Troubleshooting Guides

Issue 1: Incomplete Labeling in SILAC Experiments

Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, and the expected mass shift between light and heavy peptides is inconsistent, leading to inaccurate protein quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Cell Doublings Ensure cells undergo at least 5-6 doublings in the SILAC medium to achieve >97% incorporation of the heavy amino acids.
Amino Acid Depletion Monitor and replenish the heavy amino acids in the culture medium to ensure they are not depleted during cell growth.
Incorrect Amino Acid Concentration Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.
Presence of Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the presence of "light" amino acids that compete with the "heavy" ones for incorporation.

Experimental Protocol: Verifying SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them, and digest the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database and calculate the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.

Workflow for Checking Label Incorporation

G A Culture cells in 'heavy' SILAC medium (>= 5 doublings) B Harvest and lyse cells A->B C Digest proteins with trypsin B->C D Analyze peptides by LC-MS/MS C->D E Calculate incorporation efficiency D->E F > 97% Incorporation? E->F G Proceed with main experiment F->G Yes H Troubleshoot labeling protocol F->H No

Caption: Workflow to verify SILAC label incorporation efficiency.

Issue 2: Arginine-to-Proline Conversion in SILAC

Symptom: Mass spectra of proline-containing peptides show multiple peaks, complicating data analysis and leading to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
High Arginase Activity in Cell Line Some cell lines have high arginase activity, which drives the conversion of arginine to proline.
High Concentration of Labeled Arginine High concentrations of heavy arginine in the medium can sometimes promote this conversion.

Troubleshooting Strategies:

StrategyDescription
Use Proline in Medium Supplement the SILAC medium with unlabeled proline. This can help to reduce the conversion of labeled arginine to labeled proline through feedback inhibition.
Lower Arginine Concentration In some cases, reducing the concentration of heavy arginine in the culture medium can decrease the rate of conversion to proline.
Use a Different Labeled Amino Acid If the problem persists, consider using a different labeled amino acid, such as lysine, which is not subject to this metabolic conversion.
Bioinformatic Correction Utilize software features that can account for and correct the quantitative data for arginine-to-proline conversion.

Decision Tree for Addressing Arginine-to-Proline Conversion

G A Arginine-to-Proline Conversion Detected? B Add unlabeled Proline to medium A->B Yes G Proceed with analysis A->G No C Re-evaluate. Conversion reduced? B->C D Lower Arginine concentration C->D No C->G Yes E Re-evaluate. Conversion reduced? D->E F Use bioinformatic correction E->F No E->G Yes H Consider alternative labeling strategy (e.g., Lysine labeling) E->H Still problematic F->G

Caption: Decision tree for troubleshooting arginine-to-proline conversion.

Issue 3: Poor Fit Between Simulated and Measured Data in 13C-Metabolic Flux Analysis (13C-MFA)

Symptom: A high sum of squared residuals (SSR) indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data, questioning the credibility of the estimated fluxes.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete or Incorrect Metabolic Model The metabolic network model may be missing key reactions or have incorrect atom transitions. Solution: Verify all reactions for biological accuracy and ensure correct atom mapping. Consider metabolic compartmentalization (e.g., cytosol vs. mitochondria).
Failure to Reach Isotopic Steady State Standard 13C-MFA assumes the system is at an isotopic steady state. If labeling is still changing, the model will not fit the data. Solution: Extend the labeling time and re-sample. If a steady state is not feasible, consider using instationary MFA (INST-MFA) methods.
Errors in Labeling Measurements Inaccurate labeling measurements due to background noise, overlapping peaks, or failure to correct for natural 13C abundance can lead to a poor fit. Solution: Ensure high-quality mass spectrometry data and apply appropriate corrections for natural isotope abundance.

Experimental Protocol: Verifying Isotopic Steady State

  • Time-Course Experiment: Set up a time-course experiment where cells are cultured with the 13C-labeled tracer.

  • Sample Collection: Harvest cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after introducing the tracer.

  • Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the isotopic labeling patterns of key metabolites using LC-MS/MS or GC-MS.

  • Data Analysis: Plot the fractional labeling of key metabolites over time. Isotopic steady state is reached when the fractional labeling of these metabolites no longer changes significantly over time.

Logical Flow for 13C-MFA Troubleshooting

G A Poor fit in 13C-MFA (High SSR) B Check Metabolic Model A->B C Check Isotopic Steady State A->C D Check Measurement Accuracy A->D E Refine Model (Add/remove reactions, check atom transitions) B->E F Extend Labeling Time or Use INST-MFA C->F G Improve MS Data Quality & Apply Corrections D->G H Re-run Flux Estimation E->H F->H G->H

Caption: Troubleshooting workflow for poor data fit in 13C-MFA.

References

Validation & Comparative

Validating L-Alanine-2-13C,15N Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of stable isotope-labeled amino acid incorporation into proteins is a critical step in numerous research applications, from metabolic flux analysis to quantitative proteomics. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of L-Alanine-2-13C,15N, supported by experimental data and detailed protocols.

The use of stable isotope-labeled amino acids, such as this compound, offers a powerful tool for tracing the metabolic fate of amino acids and quantifying protein synthesis and turnover. The introduction of heavy isotopes like 13C and 15N allows for the differentiation of newly synthesized proteins from the pre-existing proteome by creating a predictable mass shift detectable by mass spectrometry.[1] This dual-labeling strategy provides a distinct mass signature, enhancing the accuracy of quantification.

Performance Comparison of Labeled Alanine (B10760859) Alternatives

The choice of an isotopically labeled alanine is a critical decision in the design of metabolic and proteomic studies. Different labeling patterns and the presence of protecting groups can influence experimental outcomes. Below is a comparison of this compound with other commonly used labeled alanines.

FeatureThis compoundL-Alanine-¹³C₃,¹⁵N (Uniformly Labeled)Boc-L-Ala-OH-2-13C
Labeling Type Position-Specific (C2, N)Uniform ¹³C, ¹⁵NPosition-Specific (C2) with Boc group
Mass Shift +2 Da+4 Da+1 Da (after Boc removal)
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥99 atom % ¹³C
Chemical Purity ≥98%≥98%≥98%
Protecting Group NoneNoneBoc (tert-butyloxycarbonyl)
Primary Applications Metabolic flux analysis, specific pathway tracingQuantitative proteomics (e.g., SILAC), protein turnover studiesProbing specific metabolic pathways, peptide synthesis
Considerations Provides specific positional information.High mass shift facilitates quantification in complex spectra.Boc group requires cellular removal, which can be variable.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results in validating the incorporation of this compound.

Protocol 1: Cell Culture and Labeling
  • Media Preparation : Prepare a custom cell culture medium that lacks endogenous L-Alanine. For bacterial expression, a minimal medium (e.g., M9) is suitable. For mammalian cells, use a specially formulated medium (e.g., SILAC DMEM or RPMI 1640) lacking L-Alanine.

  • Supplementation : Supplement the "heavy" medium with this compound at a concentration sufficient for normal cell growth. A parallel "light" culture should be grown with unlabeled L-Alanine.

  • Cell Culture : Culture the cells in the respective "light" and "heavy" media for a sufficient duration to ensure significant incorporation of the labeled amino acid into the proteome. For stable incorporation in dividing cells, this typically requires at least five to six cell doublings.

  • Harvesting : After the desired labeling period, harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and store the cell pellets at -80°C until further processing.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis : Resuspend the cell pellets in a lysis buffer containing protease inhibitors to prevent protein degradation. Common lysis buffers include RIPA or urea-based buffers.

  • Protein Extraction and Quantification : Lyse the cells by sonication or other appropriate methods. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Protein Digestion :

    • Reduction and Alkylation : Reduce the disulfide bonds in the proteins by adding dithiothreitol (B142953) (DTT) and incubating. Then, alkylate the free sulfhydryl groups with iodoacetamide (B48618) (IAA).

    • Enzymatic Digestion : Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. The digestion is typically performed overnight at 37°C.

  • Peptide Desalting : Before mass spectrometry analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is typically done using C18 solid-phase extraction (SPE) cartridges or StageTips.

  • Sample Concentration : Dry the desalted peptides in a vacuum concentrator and reconstitute them in a small volume of a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • Liquid Chromatography (LC) : Separate the peptides using a reverse-phase HPLC column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS) : Introduce the eluting peptides into a high-resolution mass spectrometer. The instrument will acquire mass spectra of the intact peptides (MS1 scans).

  • Tandem Mass Spectrometry (MS/MS) : Select the most intense peptide ions from the MS1 scan for fragmentation. The resulting fragment ion spectra (MS/MS scans) are used to determine the amino acid sequence of the peptides.

  • Data Analysis :

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

    • The software will also quantify the relative abundance of the "light" (unlabeled) and "heavy" (labeled) peptide pairs based on the signal intensities in the MS1 scans. The mass difference between the light and heavy peptides containing this compound will be +2 Da for each incorporated labeled alanine.

    • Calculate the incorporation efficiency by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological context of L-Alanine metabolism, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Media_Preparation Media Preparation (Alanine-free) Supplementation Supplementation (this compound) Media_Preparation->Supplementation Cell_Growth Cell Growth (>5 doublings) Supplementation->Cell_Growth Harvesting Cell Harvesting Cell_Growth->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Peptide_Desalting Peptide Desalting (C18 SPE) Protein_Digestion->Peptide_Desalting LC_MSMS LC-MS/MS Analysis Peptide_Desalting->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for validating this compound incorporation.

Alanine_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine This compound Pyruvate->L_Alanine Alanine Aminotransferase (ALT) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Protein_Synthesis Protein Synthesis L_Alanine->Protein_Synthesis Alpha_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate Alpha_Ketoglutarate->L_Glutamate L_Glutamate->Protein_Synthesis

Caption: Key metabolic pathways involving L-Alanine.

Conclusion

Validating the incorporation of this compound by mass spectrometry is a robust and sensitive method for quantitative proteomics and metabolic studies. The choice of the labeled amino acid should be carefully considered based on the specific research question. By following detailed and optimized experimental protocols, researchers can achieve reliable and reproducible results, leading to a deeper understanding of protein dynamics and cellular metabolism.

References

A Researcher's Guide to Selecting Isotope Tracers: L-Alanine-2-13C,15N vs. [U-13C]glucose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two powerful tools for dissecting cellular metabolism.

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic pathways, providing critical insights into cellular physiology in health and disease.[1][2] The selection of an appropriate stable isotope tracer is paramount to the success of an MFA study, as the choice of tracer dictates which pathways can be resolved and with what precision.[3] This guide provides a comprehensive comparison of two commonly used tracers: the universally labeled glucose, [U-13C]glucose, and the dually labeled amino acid, L-Alanine-2-13C,15N.

Core Principles of Isotope Tracers in MFA

13C-Metabolic Flux Analysis (13C-MFA) involves introducing a substrate enriched with the stable isotope 13C into a biological system.[2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of 13C enrichment (mass isotopomer distributions) in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of the metabolic pathways that produced them.[4]

[U-13C]glucose: The Workhorse of Central Carbon Metabolism

[U-13C]glucose, in which all six carbon atoms are labeled with 13C, is the most widely used tracer for MFA. Its universal labeling provides a comprehensive view of central carbon metabolism.

Primary Metabolic Pathways Traced:

  • Glycolysis: Tracks the breakdown of glucose to pyruvate (B1213749).

  • Pentose Phosphate Pathway (PPP): A key pathway for generating NADPH and precursors for nucleotide synthesis. The use of specifically labeled glucose, such as [1,2-13C2]glucose, can offer higher precision for PPP flux estimation.

  • TCA Cycle (Krebs Cycle): Traces the entry of pyruvate into the cycle via pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), providing insights into cellular respiration and biosynthesis.

  • Anaplerotic and Cataplerotic Reactions: Measures the filling up and draining of TCA cycle intermediates.

  • Biosynthesis of Amino Acids, Fatty Acids, and Nucleotides: Follows the carbon backbones from glucose into various anabolic pathways.

Advantages:

  • Comprehensive Labeling: Provides a global view of central carbon metabolism.

  • High Enrichment: Leads to significant labeling in a wide array of downstream metabolites, facilitating detection.

  • Well-Established Protocols: Extensive literature and established methodologies support its use.

Limitations:

  • Limited Insight into Nitrogen Metabolism: Does not provide information on nitrogen flow.

  • Dilution Effects: In systems where other substrates (like amino acids) contribute significantly to the TCA cycle, the 13C enrichment from glucose can be diluted, complicating flux calculations.

  • Redundancy in Certain Pathways: In some cases, uniformly labeled glucose can lead to fully labeled metabolites regardless of the flux distribution, which can reduce sensitivity for certain pathways.

This compound: A Dual-Label Probe for Carbon and Nitrogen Flux

L-Alanine holds a critical position in metabolism, directly linking amino acid metabolism with glycolysis and the TCA cycle through its reversible conversion to pyruvate. The use of a dually labeled alanine (B10760859), such as this compound, offers the unique advantage of simultaneously tracing both carbon and nitrogen pathways.

Primary Metabolic Pathways Traced:

  • Alanine Aminotransferase (ALT) Activity: Directly measures the flux through this key enzyme which connects alanine/pyruvate with glutamate (B1630785)/α-ketoglutarate.

  • Gluconeogenesis: Quantifies the contribution of amino acids to glucose production, particularly in tissues like the liver.

  • TCA Cycle Anaplerosis: Tracks the entry of carbon from alanine into the TCA cycle as pyruvate.

  • Transamination Networks: The 15N label allows for the tracing of nitrogen flow to other amino acids, such as glutamate and aspartate, providing a map of transamination reactions.

Advantages:

  • Simultaneous C and N Tracing: Provides integrated insights into how carbon and nitrogen metabolism are coordinated.

  • Specific Pathway Probe: Excellent for studying the interplay between amino acid catabolism and central carbon metabolism.

  • Complements Glucose Tracing: Can be used in parallel with glucose tracers to resolve complex metabolic networks where both glucose and amino acids are major carbon sources.

Limitations:

  • Less Global View: Provides a more focused view of metabolism originating from the alanine-pyruvate-glutamate node, rather than a global overview of glycolysis.

  • Lower Incorporation into Some Pathways: The labeling from alanine may not be as widespread as from glucose, potentially leading to lower enrichment in distal metabolites.

  • Cellular Uptake Variability: The efficiency of alanine uptake can vary between cell types, which needs to be considered in experimental design.

Quantitative Data Comparison

The selection of a tracer is highly dependent on the specific research question. The following table summarizes the key characteristics and applications of each tracer.

Feature[U-13C]glucoseThis compound
Isotopes 13C13C, 15N
Metabolic Entry Point Glycolysis (as Glucose-6-Phosphate)Pyruvate (via ALT)
Primary Information Carbon flux through glycolysis, PPP, TCA cycleCarbon & Nitrogen flux at the amino acid-TCA cycle interface
Key Pathways Resolved Glycolysis, Pentose Phosphate Pathway, TCA Cycle, BiosynthesisTransamination, Gluconeogenesis, TCA Cycle Anaplerosis
Best Suited For General assessment of central carbon metabolism, Warburg effect studies.Studying amino acid metabolism, nitrogen flux, and gluconeogenesis.
Complementary Tracers [U-13C]glutamine to better resolve TCA cycle fluxes.[U-13C]glucose to provide a complete picture of central metabolism.

Experimental Protocols

A generalized workflow for 13C metabolic flux analysis is presented below. The core steps remain similar for both tracers, with key differences in the preparation of the labeling medium.

Generalized MFA Experimental Workflow
  • Experimental Design: Define the metabolic model and select the optimal tracer(s) to answer the research question.

  • Cell Culture & Isotope Labeling:

    • Culture cells to a desired state (e.g., exponential growth).

    • Switch to a custom medium where the primary carbon source (glucose or alanine) is replaced with its isotope-labeled counterpart ([U-13C]glucose or this compound).

    • Incubate for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This often requires 24 hours or more for mammalian cells.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity (e.g., using cold methanol).

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Analysis (GC-MS or LC-MS):

    • Derivatize metabolites (often required for GC-MS) to make them volatile.

    • Analyze samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, TCA cycle intermediates).

  • Flux Estimation & Statistical Analysis:

    • Input the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) into a software package (e.g., INCA, Metran).

    • The software uses an iterative process to find the set of metabolic fluxes that best explains the experimental labeling data.

    • Perform statistical analysis to assess the goodness-of-fit and determine confidence intervals for the estimated fluxes.

Visualization of Pathways and Workflows

Metabolic Pathway Diagram

This diagram illustrates the entry points and key metabolic fates of carbon and nitrogen from [U-13C]glucose and this compound in central metabolism.

Metabolic_Pathways cluster_glycolysis Glycolysis / PPP cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism Glc Glucose G6P G6P Glc->G6P [U-13C] PPP Pentose Phosphate Pathway G6P->PPP PYR Pyruvate G6P->PYR AcCoA Acetyl-CoA PYR->AcCoA 13C MAL Malate PYR->MAL 13C CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG AKG->MAL Glu Glutamate AKG->Glu MAL->CIT Asp Aspartate MAL->Asp Ala Alanine Ala->PYR 2-13C Ala->Glu 15N

Caption: Entry points of [U-13C]glucose and this compound into central metabolism.

Experimental Workflow Diagram

This diagram outlines the logical flow of a typical 13C metabolic flux analysis experiment.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase design 1. Experimental Design (Select Tracer) culture 2. Cell Culture & Isotope Labeling design->culture quench 3. Metabolic Quenching & Metabolite Extraction culture->quench ms 4. MS Analysis (GC-MS or LC-MS) quench->ms data 5. Data Processing (Determine MIDs) ms->data flux 7. Flux Estimation & Statistical Analysis data->flux model 6. Metabolic Modeling model->flux result Flux Map & Insights flux->result

Caption: A generalized workflow for 13C metabolic flux analysis experiments.

Conclusion

The choice between [U-13C]glucose and this compound is not a matter of which tracer is superior, but which is most appropriate for the biological question at hand. [U-13C]glucose is an unparalleled tool for obtaining a broad overview of central carbon metabolism. In contrast, this compound provides a more focused, yet powerful, lens to investigate the crucial intersection of carbon and nitrogen metabolism. For the most complex systems, a multi-tracer approach, potentially using both labeled glucose and amino acids in parallel experiments, will yield the most comprehensive and robust understanding of cellular metabolic fluxes.

References

L-Alanine-2-13C,15N in Proteomics: A Comparative Guide to Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a robust and widely adopted method for the accurate determination of protein abundance. The choice of the isotopically labeled amino acid is critical to the success of these experiments. This guide provides a comprehensive comparison of L-Alanine-2-13C,15N with other commonly used labeled amino acids, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.

Performance Comparison of Labeled Amino Acids

The selection of a labeled amino acid for a SILAC experiment is dictated by several factors, including the desired mass shift, the specific requirements of the analytical platform (mass spectrometry or NMR), and the biological system under investigation. Dual-labeled amino acids, such as this compound, offer distinct advantages over single-labeled counterparts.

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The introduction of heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) allows for the differentiation of labeled molecules from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The choice between uniformly labeled, position-specific labeled, and deuterated amino acids can significantly impact experimental design and data interpretation.[1]

Below is a comparative summary of this compound and other representative labeled amino acids used in proteomics.

FeatureThis compoundL-Alanine-¹³C₃,¹⁵NL-Lysine-¹³C₆,¹⁵N₂L-Arginine-¹³C₆L-Leucine-d₃
Labeling Type Position-specific dual labelUniform dual labelUniform dual labelUniform single labelPosition-specific single label
Isotopes ¹³C, ¹⁵N¹³C, ¹⁵N¹³C, ¹⁵N¹³C²H (Deuterium)
Mass Shift (Da) +2+4+8+6+3
Primary Application Metabolic flux analysis, Quantitative Proteomics (SILAC)[2]Quantitative Proteomics (SILAC), Metabolic Flux Analysis[1]Quantitative Proteomics (SILAC)Quantitative Proteomics (SILAC)Quantitative Proteomics (less common in SILAC)
Key Advantages Specific probe for metabolic pathways.Significant mass shift for clear separation in MS.Large mass shift, ideal for complex samples; targets trypsin cleavage sites.Commonly used in SILAC; targets trypsin cleavage sites.Cost-effective labeling option.
Considerations Smaller mass shift compared to uniformly labeled amino acids.Comprehensive labeling can complicate interpretation of specific pathways.Higher cost.Potential for arginine-to-proline conversion in some cell lines.Potential for chromatographic shifts between labeled and unlabeled peptides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in quantitative proteomics. Below are generalized protocols for a typical SILAC experiment and the subsequent protein analysis.

Protocol 1: SILAC Labeling in Cell Culture

This protocol outlines a general procedure for a two-plex SILAC experiment using mammalian cell lines.

1. Media and Cell Preparation:

  • Prepare SILAC-compatible Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium that lacks L-lysine and L-arginine.

  • Supplement the "light" medium with standard ("light") L-lysine and L-arginine.

  • Supplement the "heavy" medium with the desired isotopically labeled amino acids (e.g., this compound, or more commonly, ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).

  • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acids.

2. Experimental Treatment and Harvest:

  • Once complete labeling is confirmed (typically via a small-scale mass spectrometry test), apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

  • After the desired treatment period, harvest both cell populations.

3. Sample Preparation for Mass Spectrometry:

  • Combine equal numbers of cells (or equal amounts of protein lysate) from the "light" and "heavy" populations.

  • Lyse the combined cell pellet in a suitable buffer.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using an appropriate protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.

  • Clean up the resulting peptide mixture using a suitable method (e.g., solid-phase extraction).

Protocol 2: LC-MS/MS Analysis and Data Processing

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Analyze the prepared peptide mixture using a high-resolution Orbitrap liquid chromatography-tandem mass spectrometer (LC-MS/MS).

2. Data Analysis:

  • Process the raw mass spectrometry data using specialized software such as MaxQuant, Census, or PEAKS Studio.

  • The software will identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the two experimental conditions.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

SILAC_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_SamplePrep 2. Sample Preparation cluster_Analysis 3. Analysis Light Control Cells ('Light' Medium) Mix Combine Cell Populations (1:1) Light->Mix Heavy Treated Cells ('Heavy' Medium) (e.g., this compound) Heavy->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digest Protein Digestion (e.g., Trypsin) Lysis->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification of Heavy/Light Ratios) LCMS->Data Results Identification of Differentially Expressed Proteins Data->Results

A generalized workflow for a quantitative proteomics experiment using SILAC.

Alanine plays a central role in cellular metabolism, linking amino acid metabolism with glycolysis and the citric acid cycle (TCA cycle). This compound can be used as a tracer to study these interconnected pathways.

Alanine_Metabolism cluster_Glycolysis Glycolysis cluster_AlanineCycle Alanine Cycle cluster_TCA TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alanine L-Alanine Pyruvate->Alanine ALT Pyruvate->Alanine TCA TCA Cycle Pyruvate->TCA aKG α-Ketoglutarate Glutamate Glutamate Protein Protein Synthesis / Degradation Alanine->Protein Glutamate->TCA

Key metabolic pathways involving L-Alanine.

Conclusion

The choice between this compound and other labeled amino acids is a strategic decision based on the specific goals of the proteomics experiment. Position-specific, dual-labeled amino acids like this compound are excellent tools for probing specific metabolic pathways. For general quantitative proteomics where a large mass shift is desirable for clear separation and accurate quantification, uniformly and heavily labeled amino acids such as L-Alanine-¹³C₃,¹⁵N, ¹³C₆,¹⁵N₂-Lysine, or ¹³C₆,¹⁵N₄-Arginine are often preferred. By understanding the distinct advantages and considerations of each type of labeled amino acid, researchers can optimize their experimental design to achieve high-quality, reliable quantitative proteomics data.

References

The Decisive Advantage: Why L-Alanine-2-13C,15N Outperforms Single-Labeled Isotopes in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, protein dynamics, and drug efficacy, the choice of isotopic tracers is a critical determinant of experimental success. While single-labeled isotopes have long been staples in the laboratory, the strategic use of double-labeled compounds such as L-Alanine-2-13C,15N offers significant and demonstrable advantages in accuracy, resolution, and depth of analysis. This guide provides an objective comparison, supported by experimental principles and data, to illuminate the superior performance of this compound over its single-labeled counterparts.

Stable isotope labeling is a powerful technique that allows researchers to trace the fate of molecules in biological systems.[1] By introducing atoms with a heavier, non-radioactive isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), scientists can distinguish labeled molecules from their naturally abundant, unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This enables the precise measurement of metabolic fluxes, protein turnover, and drug metabolism.

While the use of single-labeled L-Alanine (either L-Alanine-2-¹³C or L-Alanine-¹⁵N) provides valuable insights, the simultaneous incorporation of both ¹³C and ¹⁵N at specific positions, as in L-Alanine-2-¹³C,¹⁵N, unlocks a new level of analytical power.

Key Advantages of this compound

The primary benefits of employing the double-labeled L-Alanine-2-¹³C,¹⁵N can be categorized into three main areas: enhanced accuracy in quantitative proteomics, improved resolution in metabolic flux analysis, and greater specificity in NMR-based structural and dynamic studies.

Superior Accuracy in Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method for the accurate quantification of proteins.[1][3] In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" amino acid (e.g., unlabeled L-Alanine), while another population is cultured in a medium with a "heavy" version of that amino acid. The key to accurate quantification lies in the mass difference between the light and heavy peptides, which allows for their distinct detection in a mass spectrometer.

L-Alanine-2-¹³C,¹⁵N offers a distinct advantage here. The incorporation of both a ¹³C and a ¹⁵N atom results in a greater mass shift compared to a single ¹⁵N label. This larger mass difference provides better separation of the isotopic envelopes of the light and heavy peptides in the mass spectrum, leading to more accurate and precise quantification, especially for complex protein samples.[2]

FeatureL-Alanine-¹⁵N (Single-Labeled)L-Alanine-2-¹³C,¹⁵N (Double-Labeled)
Mass Shift per Alanine (B10760859) Residue +1 Da+2 Da
Resolution in Mass Spectrometry GoodExcellent
Quantitative Accuracy HighVery High
Potential for Overlapping Isotopic Envelopes HigherLower

This table summarizes the key performance differences between single and double-labeled alanine in quantitative proteomics. The larger mass shift provided by the double-labeled variant is a significant factor in enhancing quantitative accuracy.

Enhanced Resolution in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as L-Alanine-2-¹³C, researchers can trace the path of the labeled carbon atom through various metabolic pathways.

The use of L-Alanine-2-¹³C,¹⁵N in MFA, a technique sometimes referred to as "one-shot ¹³C¹⁵N-MFA," allows for the simultaneous tracing of both carbon and nitrogen fluxes. This provides a more comprehensive and constrained model of metabolism, leading to more precise and reliable flux estimations with narrower confidence intervals. For instance, it enables the direct measurement of transamination reactions, where both the carbon skeleton and the amino group are transferred.

ParameterL-Alanine-2-¹³C (Single-Labeled)L-Alanine-2-¹³C,¹⁵N (Double-Labeled)
Traced Elements CarbonCarbon and Nitrogen
Metabolic Pathways Resolved Carbon-centric pathways (e.g., Glycolysis, TCA cycle)Carbon and Nitrogen pathways (e.g., Transamination, amino acid biosynthesis)
Flux Resolution GoodExcellent
Confidence Intervals of Flux Estimates WiderNarrower

This table illustrates the enhanced capabilities of double-labeled alanine in metabolic flux analysis, highlighting its ability to simultaneously trace both carbon and nitrogen, leading to more resolved and confident flux estimations.

Increased Specificity in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying protein structure, dynamics, and interactions at atomic resolution. Isotopic labeling with ¹³C and ¹⁵N is essential for these studies, as it allows for the use of multidimensional heteronuclear NMR experiments that resolve the signals from individual atoms in the protein.

Using L-Alanine-2-¹³C,¹⁵N provides a unique set of NMR-active nuclei at a specific location in the protein. This allows for highly specific probing of the local environment and dynamics of that particular alanine residue. For instance, in chemical shift perturbation studies, where changes in the NMR spectrum upon ligand binding are monitored, having both ¹³C and ¹⁵N labels at the same residue can provide more detailed and unambiguous information about the binding site and conformational changes.

ApplicationL-Alanine-2-¹³C or L-Alanine-¹⁵NL-Alanine-2-¹³C,¹⁵N
NMR Signal Assignment Facilitates assignment of either carbon or nitrogen backbone and sidechain signals.Enables powerful triple-resonance experiments for unambiguous assignment of both carbon and nitrogen signals.
Structural & Dynamic Studies Provides information on the local environment of the labeled atom.Offers more detailed and specific information on the local structure and dynamics by probing both ¹³C and ¹⁵N nuclei at the same residue.
Signal-to-Noise Ratio GoodPotentially enhanced in specific triple-resonance experiments.

This table outlines the advantages of double-labeled alanine in NMR spectroscopy, emphasizing its role in enabling more advanced and specific experimental approaches for studying protein structure and dynamics.

Experimental Protocols

General Workflow for a SILAC Experiment

A typical SILAC experiment involves the metabolic labeling of two cell populations, followed by mixing, protein extraction, digestion, and analysis by mass spectrometry.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Light Medium (Unlabeled L-Alanine) Mix Mix Cell Populations Light->Mix Heavy Heavy Medium (this compound) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., with Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

SILAC experimental workflow.
Protocol for Metabolic Labeling with L-Alanine-2-¹³C,¹⁵N for Mass Spectrometry

  • Cell Culture: Culture cells in a medium depleted of endogenous alanine but supplemented with a known concentration of L-Alanine-2-¹³C,¹⁵N. Allow the cells to grow for a sufficient number of doublings to ensure complete incorporation of the labeled amino acid.

  • Metabolite Extraction: Quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Sample Preparation: Centrifuge the extract to pellet cell debris and proteins. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled alanine and its downstream metabolites.

  • Data Analysis: Determine the mass isotopomer distribution of alanine and other metabolites to trace the flow of the ¹³C and ¹⁵N labels through the metabolic network.

Visualizing the Advantage: Tracing Carbon and Nitrogen Simultaneously

The true power of L-Alanine-2-¹³C,¹⁵N lies in its ability to simultaneously track the fate of both the carbon backbone and the amino group of alanine. This is particularly insightful for studying the interplay between carbon and nitrogen metabolism, which is central to many physiological and pathological processes.

Metabolic_Tracing cluster_0 Single-Labeled (L-Alanine-2-13C) cluster_1 Double-Labeled (this compound) Ala_C13 L-Alanine-2-13C Pyruvate_C13 Pyruvate (13C) Ala_C13->Pyruvate_C13 Transamination TCA_C13 TCA Cycle Intermediates (13C) Pyruvate_C13->TCA_C13 Ala_C13N15 This compound Pyruvate_C13_Glut_N15 Pyruvate (13C) + Glutamate (15N) Ala_C13N15->Pyruvate_C13_Glut_N15 Transamination TCA_C13_AA_N15 TCA Cycle (13C) & Other Amino Acids (15N) Pyruvate_C13_Glut_N15->TCA_C13_AA_N15

Tracing with single vs. double-labeled alanine.

Conclusion

The decision to use L-Alanine-2-¹³C,¹⁵N over its single-labeled counterparts is a strategic one that can significantly enhance the quality and depth of experimental data. For researchers aiming for the highest level of accuracy in quantitative proteomics, the most comprehensive understanding of metabolic networks, and the greatest specificity in structural biology, the advantages of this double-labeled amino acid are clear and compelling. By providing a more complete picture of molecular dynamics, L-Alanine-2-¹³C,¹⁵N empowers scientists to ask more complex questions and to answer them with greater confidence.

References

Assessing the Biological Impact of L-Alanine-2-13C,15N Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern biological and biomedical research, enabling precise tracing of metabolic pathways and quantification of molecular dynamics. L-Alanine labeled with Carbon-13 (¹³C) at the second carbon and Nitrogen-15 (¹⁵N) at the amino group (L-Alanine-2-¹³C,¹⁵N) is a valuable tool for metabolic flux analysis and proteomics. This guide provides a comprehensive comparison of the biological impact of L-Alanine-2-¹³C,¹⁵N with its unlabeled counterpart and other labeled alternatives, supported by established experimental principles and methodologies.

Principle of Stable Isotope Labeling

Stable, non-radioactive isotopes such as ¹³C and ¹⁵N are routinely incorporated into biomolecules to be used as tracers in biological systems. The fundamental assumption underpinning their use is that their biological activity is identical to their naturally abundant, unlabeled counterparts. This is based on the principle that the addition of a neutron does not alter the chemical properties of an atom, and therefore, the labeled molecule should behave identically in biochemical reactions. While minor kinetic isotope effects can occur, particularly with heavier isotopes like deuterium, for ¹³C and ¹⁵N, these effects are generally considered negligible in most biological contexts.

Comparison of Labeled Alanine (B10760859) Isotopologues

The choice of a specific isotopically labeled alanine depends on the research application. Below is a comparison of L-Alanine-2-¹³C,¹⁵N with other commonly used labeled alanines.

FeatureL-Alanine-2-¹³C,¹⁵NUnlabeled L-AlanineL-Alanine-¹³C₃,¹⁵N (Uniformly Labeled)L-Alanine-d₄ (Deuterated)
Primary Application Metabolic Flux Analysis (MFA), Proteomics (SILAC)Control experiments, standardQuantitative Proteomics (SILAC), comprehensive flux analysisNMR-based structural studies, metabolic tracing
Biological Equivalence Generally considered biologically equivalent to unlabeled L-Alanine.The biological standard.Generally considered biologically equivalent.Potential for kinetic isotope effects that may alter metabolic rates.
Key Advantage Positional label allows for precise tracing of the C2 carbon and the amino nitrogen.Readily available and cost-effective.High mass shift for clear separation in mass spectrometry.Useful for specific NMR applications.
Considerations Assumes negligible kinetic isotope effects from dual labeling.Not suitable for tracer studies.Can complicate the interpretation of specific pathway fluxes compared to positional labeling.The kinetic isotope effect must be considered and may require specific controls.

Assessing the Biological Impact: Experimental Data and Protocols

While extensive literature documents the use of L-Alanine-2-¹³C,¹⁵N as a tracer, direct comparative studies quantifying its biological impact on cellular processes are not abundant. The widespread and successful use of this and similar labeled amino acids in cell culture and in vivo studies provides strong indirect evidence for its biological inertness. To formally assess any potential biological impact, the following experimental protocols are recommended.

Cell Viability and Proliferation Assays

Objective: To determine if L-Alanine-2-¹³C,¹⁵N affects cell viability or proliferation compared to unlabeled L-Alanine.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Media Preparation: Prepare complete culture media containing:

    • Control Group: Unlabeled L-Alanine at physiological concentrations.

    • Experimental Group: L-Alanine-2-¹³C,¹⁵N at the same concentration as the control.

  • Treatment: Replace the overnight culture medium with the prepared experimental and control media.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance values between the control and experimental groups at each time point.

Data Presentation:

Treatment24 hours (Absorbance at 570 nm)48 hours (Absorbance at 570 nm)72 hours (Absorbance at 570 nm)
Unlabeled L-AlanineMean ± SDMean ± SDMean ± SD
L-Alanine-2-¹³C,¹⁵NMean ± SDMean ± SDMean ± SD
Protein Synthesis Rate Measurement

Objective: To determine if the incorporation of L-Alanine-2-¹³C,¹⁵N alters the rate of protein synthesis.

Experimental Protocol: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) based Mass Spectrometry

  • Cell Culture: Culture cells in SILAC-formulated medium lacking arginine, lysine, and alanine.

  • Media Preparation: Supplement the medium with:

    • "Light" Medium: Unlabeled L-Arginine, L-Lysine, and L-Alanine.

    • "Heavy" Medium: ¹³C₆,¹⁵N₄-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine, and L-Alanine-2-¹³C,¹⁵N.

  • Labeling: Grow cells in their respective "light" and "heavy" media for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Pulse Labeling: For measuring synthesis rates, a pulse-chase experiment can be designed where cells are switched from "light" to "heavy" media for a defined period.

  • Protein Extraction and Digestion: Harvest cells, combine equal numbers of "light" and "heavy" labeled cells, extract total protein, and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the ratio of "heavy" to "light" peptide pairs. The rate of incorporation of the "heavy" alanine can be used to calculate the protein synthesis rate.

Data Presentation:

Protein IDPeptide SequenceHeavy/Light Ratio (Unlabeled Alanine Control)Heavy/Light Ratio (L-Alanine-2-¹³C,¹⁵N)
Protein A...Mean ± SDMean ± SD
Protein B...Mean ± SDMean ± SD
............

Visualizing Key Pathways and Workflows

To aid in the understanding of the experimental design and the metabolic fate of L-Alanine, the following diagrams are provided.

Alanine_Metabolism Alanine Metabolism Alanine L-Alanine (or L-Alanine-2-13C,15N) Pyruvate Pyruvate Alanine->Pyruvate Alanine Aminotransferase (ALT) Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis Pyruvate->Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate Glutamate->Alpha_KG

Caption: Key metabolic pathways involving L-Alanine.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Media Add Respective Media to Cells Seed_Cells->Add_Media Prepare_Media Prepare Media: - Unlabeled L-Alanine (Control) - this compound (Experimental) Prepare_Media->Add_Media Incubate Incubate (24, 48, 72h) Add_Media->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Compare_Groups Compare Absorbance of Control vs. Experimental Read_Absorbance->Compare_Groups

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

Based on the foundational principles of stable isotope chemistry and the extensive use of ¹³C and ¹⁵N labeled amino acids in biological research, L-Alanine-2-¹³C,¹⁵N is expected to have a negligible biological impact compared to its unlabeled counterpart. Its chemical properties are virtually identical, and significant kinetic isotope effects are not anticipated for these isotopes in the context of cellular metabolism. For rigorous validation in specific sensitive systems, the provided experimental protocols for assessing cell viability and protein synthesis rates offer a robust framework for direct comparison. The choice of labeled alanine should ultimately be guided by the specific experimental question, with L-Alanine-2-¹³C,¹⁵N offering a powerful tool for precise metabolic and proteomic investigations.

Evaluating the Cost-Effectiveness of L-Alanine-2-13C,15N for Large-Scale Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and quantification of molecular turnover. Among these, L-Alanine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) serves as a valuable tool. This guide provides a comprehensive comparison of L-Alanine-2-¹³C,¹⁵N with its common alternatives to evaluate its cost-effectiveness for large-scale studies in metabolomics and proteomics.

Executive Summary

L-Alanine-2-¹³C,¹⁵N, with its specific labeling at the alpha-carbon and the amino group, offers a unique tracer for dissecting specific metabolic pathways. However, for large-scale studies, a thorough evaluation of its cost-effectiveness compared to other commercially available labeled alanines is crucial. This guide weighs the performance characteristics, experimental considerations, and available cost information for L-Alanine-2-¹³C,¹⁵N against uniformly labeled and deuterated alternatives.

While uniformly labeled L-Alanine (e.g., L-Alanine-¹³C₃,¹⁵N) often provides a more significant mass shift, which is advantageous for mass spectrometry-based quantification in complex samples, the position-specific label of L-Alanine-2-¹³C,¹⁵N can offer more precise insights into specific enzymatic reactions. The choice ultimately depends on the specific research question, the analytical platform, and budgetary constraints of the large-scale study.

Data Presentation: Comparison of Labeled Alanine (B10760859) Alternatives

The selection of an appropriate labeled alanine is a critical step in experimental design. The following table summarizes the key specifications of L-Alanine-2-¹³C,¹⁵N and its common alternatives, compiled from various suppliers.

FeatureL-Alanine-2-¹³C,¹⁵N L-Alanine-¹³C₃,¹⁵N (Uniformly Labeled) L-Alanine-d₄ (Deuterated)
Labeling Type Position-Specific (C2, N)Uniform ¹³C, ¹⁵NDeuterated
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥98 atom % D
Chemical Purity ≥98%≥98%≥99%
Molecular Weight ~91.06 g/mol ~93.07 g/mol ~93.12 g/mol
Mass Shift (vs. Unlabeled) +2 Da+4 Da+4 Da
Protecting Group NoneNoneNone
Primary Applications Metabolic flux analysis of specific pathways, NMR studiesQuantitative proteomics (SILAC), General metabolic flux analysisNMR studies of large proteins, Metabolic tracing
Relative Cost Moderate to HighHighLower to Moderate

Performance in Large-Scale Applications: A Comparative Overview

The suitability of each labeled alanine for large-scale studies depends on the specific application.

Metabolic Flux Analysis (MFA)
  • L-Alanine-2-¹³C,¹⁵N : The specific labeling allows for precise tracing of the carbon and nitrogen atoms through pathways like the Alanine Aminotransferase (ALT) reaction, providing detailed information about the activity of this specific enzyme. In large-scale MFA studies, this specificity can be highly valuable for pinpointing metabolic dysregulation.

  • L-Alanine-¹³C₃,¹⁵N : The uniform labeling provides a general overview of alanine's contribution to central carbon and nitrogen metabolism. The larger mass shift can simplify data analysis in high-throughput settings by providing clearer separation from unlabeled fragments.

  • L-Alanine-d₄ : While deuterated compounds can be a cost-effective option for tracing, the potential for kinetic isotope effects must be carefully considered and may complicate data interpretation in large-scale metabolic studies.

Quantitative Proteomics (e.g., SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.

  • L-Alanine-2-¹³C,¹⁵N : The +2 Da mass shift is smaller than that of uniformly labeled alanine, which might be less ideal for resolving isotopic envelopes in complex protein digests, a common challenge in large-scale proteomics.

  • L-Alanine-¹³C₃,¹⁵N : This is an excellent choice for SILAC due to the significant +4 Da mass shift, which facilitates accurate and robust quantification of thousands of proteins across multiple samples.[1]

  • L-Alanine-d₄ : Deuterium labeling is less common in SILAC due to potential chromatographic shifts between labeled and unlabeled peptides, which can complicate automated data analysis in high-throughput workflows.[1]

Experimental Protocols

Detailed and standardized methodologies are critical for the success of large-scale studies. Below are general protocols for key experiments.

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general method for quantifying the isotopic enrichment of a labeled amino acid.

  • Sample Preparation :

    • Extract metabolites from cells or tissues using a cold solvent (e.g., 80% methanol).

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS) :

    • Derivatize the dried metabolites to make them volatile (e.g., using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • LC-MS/MS or GC-MS Analysis :

    • Inject the prepared sample into the mass spectrometer.

    • Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different isotopologues of alanine.

  • Data Analysis :

    • Determine the relative abundance of the unlabeled (M+0) and labeled (e.g., M+2 for L-Alanine-2-¹³C,¹⁵N) peaks.

    • Calculate the percentage of isotopic enrichment.

Protocol 2: General Workflow for a SILAC Experiment
  • Cell Culture :

    • Grow two populations of cells in parallel.

    • Culture one population in "light" medium containing natural abundance L-Alanine.

    • Culture the second population in "heavy" medium containing the isotopically labeled L-Alanine (e.g., L-Alanine-¹³C₃,¹⁵N).

    • Ensure at least 5-6 cell doublings for complete incorporation of the labeled amino acid.

  • Experimental Treatment :

    • Apply the experimental conditions (e.g., drug treatment vs. control) to the respective cell populations.

  • Sample Pooling and Protein Extraction :

    • Harvest and lyse the cells.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion :

    • Digest the combined protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis :

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the peptides.

  • Data Analysis :

    • Use specialized software to identify peptide pairs (light and heavy) and calculate the ratio of their peak intensities to determine the relative abundance of each protein.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Stable Isotope Tracing cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation A Biological System (Cells, Tissues, Organism) B Introduction of Labeled Tracer (e.g., L-Alanine-2-13C,15N) A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS or GC-MS) C->D E NMR Spectroscopy C->E F Isotopic Enrichment Calculation D->F H Quantitative Proteomics Analysis D->H G Metabolic Flux Analysis F->G

Caption: A generalized workflow for stable isotope tracing experiments.

metabolic_pathway Key Metabolic Pathways Involving Alanine Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Alanine L-Alanine (Tracer Input) Pyruvate->Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamate Glutamate Alanine->Glutamate ALT Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG Alpha_KG->Glutamate ALT / GDH

Caption: Central metabolic pathways traced using labeled L-Alanine.

Cost-Effectiveness Considerations for Large-Scale Studies

A direct cost comparison is challenging as prices fluctuate and depend on the supplier and quantity purchased. However, a qualitative cost-effectiveness analysis can be made:

  • Cost of the Labeled Compound : Uniformly labeled compounds like L-Alanine-¹³C₃,¹⁵N are often more expensive per milligram than position-specifically labeled or deuterated counterparts due to the more complex synthesis required. However, for applications like SILAC, the higher cost may be justified by the superior data quality.[][3]

  • Amount of Tracer Required : The amount of tracer needed per experiment is a critical factor in large-scale studies. For in vivo studies, the cost can become a significant limiting factor.[4] The optimal concentration of the tracer needs to be determined empirically to achieve sufficient isotopic enrichment without causing metabolic perturbations.

  • Analytical Costs : The cost of running mass spectrometry or NMR experiments is a major component of the overall budget. The choice of tracer can impact the complexity of data analysis. For instance, the larger mass shift of uniformly labeled compounds can simplify automated data processing in high-throughput proteomics, potentially reducing the time and cost of data analysis.

  • Data Quality and Informativeness : The most "cost-effective" tracer is the one that provides the necessary information to answer the research question with the required level of confidence. While L-Alanine-2-¹³C,¹⁵N might be more expensive on a per-milligram basis than some alternatives, the specific positional information it provides could be invaluable and prevent the need for additional, costly experiments.

Conclusion and Recommendations

The evaluation of the cost-effectiveness of L-Alanine-2-¹³C,¹⁵N for large-scale studies requires a multi-faceted approach.

  • For targeted metabolic flux analysis focusing on the activity of specific enzymes like Alanine Aminotransferase, L-Alanine-2-¹³C,¹⁵N is a strong candidate. Its position-specific labeling provides precise information that may not be obtainable with uniformly labeled tracers. The higher initial cost may be offset by the richness and specificity of the data, potentially reducing the need for follow-up experiments.

  • For large-scale quantitative proteomics (SILAC), uniformly labeled L-Alanine-¹³C₃,¹⁵N is generally the more effective choice. The larger mass shift simplifies data analysis and improves the accuracy of quantification, which is paramount in high-throughput studies.

  • For NMR-based studies, the choice is highly dependent on the specific experimental goals. Both position-specific and uniformly labeled compounds have their advantages. Deuterated alanine is often a cost-effective option for simplifying spectra of large proteins.

Ultimately, the most cost-effective strategy involves a careful consideration of the research objectives, the analytical capabilities, and the overall budget. A pilot study to compare the performance of different labeled alanines in the specific experimental system is highly recommended before embarking on a large-scale investigation. This initial investment can lead to significant cost savings and more robust and reliable data in the long run.

References

A Comparative Guide to L-Alanine-2-13C,15N and Other Metabolic Tracers in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Alanine-2-13C,15N in neuroscience, offering a comparative analysis with other commonly used metabolic tracers. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate tracer for their specific experimental needs.

Introduction to Metabolic Tracing in Neuroscience

Understanding the intricate metabolic pathways within the brain is crucial for elucidating the mechanisms of neurological diseases and developing effective therapeutic strategies. Stable isotope-labeled compounds, such as this compound, serve as powerful tools for tracing metabolic fluxes in real-time. These tracers allow for the precise tracking of atoms through various biochemical reactions, providing invaluable insights into cellular and tissue metabolism. L-Alanine, a non-essential amino acid, plays a significant role in brain energy metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through the alanine (B10760859) aminotransferase (ALT) reaction. Its labeled counterparts are instrumental in studying these connections.[1][2]

Comparative Analysis of Metabolic Tracers

The selection of an appropriate metabolic tracer is critical for the successful design and interpretation of neuroscience experiments. This section compares the performance and applications of this compound with other key tracers, including various labeled alanines and the widely used hyperpolarized [1-13C]pyruvate.

Quantitative Data Comparison

The following table summarizes the key characteristics and typical applications of this compound and its alternatives. Direct comparative performance metrics in neuroscience are limited in the literature; therefore, this table synthesizes available data to provide a useful comparison.

TracerIsotopic Purity (%)Enrichment (%)Key Applications in NeuroscienceAdvantagesLimitations
This compound >98>99Metabolic flux analysis (MFA) of amino acid and glucose metabolism; Probing the Alanine-Lactate cycle.Provides simultaneous tracking of carbon and nitrogen pathways; High isotopic enrichment.Limited direct comparative data on signal-to-noise in hyperpolarized MRS compared to pyruvate; Potential for complex labeling patterns.
Hyperpolarized [1-13C]Pyruvate >98>99Real-time in vivo imaging of glycolysis and TCA cycle flux (via conversion to lactate (B86563) and bicarbonate).[3]Very high signal-to-noise ratio in MRS; Well-established protocols for clinical and preclinical studies.[3]Limited direct information on amino acid metabolism; Short signal lifetime.
L-Alanine-¹³C₃,¹⁵N (Uniformly labeled) >98>99General metabolic flux analysis; Quantitative proteomics (SILAC).[4]High mass shift for mass spectrometry, facilitating quantification.Can lead to complex isotopologue distributions, making specific pathway analysis challenging.
L-Alanine-d4 (Deuterated) >98>99NMR-based structural studies of proteins; Metabolic tracing.Useful for NMR studies of large proteins.Potential for kinetic isotope effects that may alter metabolic rates.

Signaling Pathways and Experimental Workflows

Astrocyte-Neuron Metabolic Shuttles

The metabolic coupling between astrocytes and neurons is fundamental to brain function. The traditional view of the "Astrocyte-Neuron Lactate Shuttle" (ANLS) posits that astrocytes undergo glycolysis to produce lactate, which is then transported to neurons as an energy substrate. Emerging evidence also points to the existence of an "Astrocyte-Neuron Alanine Shuttle," where alanine plays a key role in the transfer of nitrogen and carbon skeletons between these two cell types.

AstrocyteNeuronMetabolism cluster_astrocyte Astrocyte cluster_neuron Neuron A_Glucose Glucose A_Pyruvate Pyruvate A_Glucose->A_Pyruvate Glycolysis A_Lactate Lactate A_Pyruvate->A_Lactate LDH A_Alanine Alanine A_Pyruvate->A_Alanine ALT A_TCA TCA Cycle A_Pyruvate->A_TCA N_Lactate Lactate A_Lactate->N_Lactate Lactate Shuttle N_Alanine Alanine A_Alanine->N_Alanine Alanine Shuttle A_Glutamate Glutamate A_Glutamate->A_Alanine ALT N_Pyruvate Pyruvate N_Lactate->N_Pyruvate LDH N_Alanine->N_Pyruvate ALT N_TCA TCA Cycle N_Pyruvate->N_TCA N_Glutamate Glutamate N_Pyruvate->N_Glutamate

Astrocyte-Neuron Metabolic Shuttles

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram outlines a typical workflow for an in vivo neuroscience study using a labeled tracer like this compound.

ExperimentalWorkflow Tracer Tracer Administration (e.g., this compound) Animal In Vivo Model (e.g., Rodent) Tracer->Animal Time Timed Incubation Animal->Time Tissue Brain Tissue Collection Time->Tissue Quench Metabolism Quenching Tissue->Quench Extract Metabolite Extraction Quench->Extract Analysis Analysis (MRS / MS) Extract->Analysis Data Data Processing & Flux Analysis Analysis->Data

References

A Comparative Guide to L-Alanine Isotopic Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of metabolic research, proteomics, and drug development, the selection of an appropriate isotopic tracer is critical for generating accurate and insightful data. This guide provides a comprehensive comparison of L-Alanine-2-13C,15N and other commonly used labeled alanines. The information presented is curated from established experimental protocols and publicly available data to assist researchers in making informed decisions for their specific research applications.

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating the mechanisms of drug metabolism. The incorporation of heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D) allows for the differentiation of labeled molecules from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The choice between uniformly labeled, position-specific labeled, and deuterated amino acids can significantly impact experimental design and data interpretation.[1]

This guide focuses on a comparative analysis of various labeled alanines, with a particular emphasis on the dual-labeled this compound, to provide researchers, scientists, and drug development professionals with a thorough understanding of their respective advantages and applications.

Comparison of Labeled Alanine (B10760859) Tracers

The selection of a labeled alanine tracer is dependent on the specific research question, the analytical platform being used, and the biological system under investigation. The following table summarizes the key specifications and primary applications of several commonly used labeled alanines.

TracerLabeling TypeMolecular Weight ( g/mol )Isotopic PurityPrimary ApplicationsAdvantagesDisadvantages
This compound Position-Specific~91.06≥98 atom % ¹³C, ≥98 atom % ¹⁵NMetabolic flux analysis (MFA) of specific pathwaysProvides precise information on both carbon and nitrogen flux through alanine-centric pathways.May not be ideal for studies requiring a large mass shift for all carbons.
L-Alanine-¹³C₃,¹⁵N Uniform ¹³C, ¹⁵N93.07≥98 atom % ¹³C, ≥98 atom % ¹⁵NQuantitative proteomics (SILAC), comprehensive metabolic flux analysisHigh mass shift facilitates accurate quantification in complex samples; provides a holistic view of carbon and nitrogen flux.[1][2]The presence of multiple labels can complicate the interpretation of specific pathway activities.[1]
Boc-L-Ala-OH-2-13C Position-Specific190.20≥99 atom % ¹³CProbing specific metabolic pathwaysThe single ¹³C label provides a specific probe for monitoring local environments.The Boc protecting group may affect cellular uptake and metabolism.
L-Alanine-d4 Deuterated93.12≥98 atom % DNMR-based structural biology, metabolic tracingUseful for NMR studies of large proteins; can be used to study metabolic pathways.The kinetic isotope effect of deuterium can potentially alter metabolic rates.

Case Study: One-shot ¹³C¹⁵N-Metabolic Flux Analysis

The research successfully quantified intracellular carbon and nitrogen fluxes, establishing glutamate (B1630785) as the central hub for nitrogen metabolism in mycobacteria. The study employed a Bayesian model averaging (BMA) framework for a statistically rigorous analysis of the mass isotopomer distributions obtained from mass spectrometry. This approach allowed for the resolution of reaction bidirectionalities and improved the understanding of the anaplerotic node in central carbon metabolism.

The workflow and principles from this study are directly applicable to research designs incorporating this compound to trace both the carbon skeleton and the amino group of alanine through various metabolic pathways simultaneously.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results in metabolic tracing studies. The following are generalized protocols for key procedures in ¹³C and ¹⁵N labeling experiments.

In Vitro Metabolic Labeling of Adherent Cells

This protocol outlines a general method for the metabolic labeling of adherent cells in culture.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed

  • 6-well cell culture plates

  • Dry ice or liquid nitrogen

  • 80% Methanol (B129727), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare the labeling medium by supplementing base medium with dialyzed FBS and this compound at the desired concentration.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of the pre-warmed ¹³C/¹⁵N-alanine labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This duration is pathway-dependent and typically ranges from minutes for glycolysis to hours for the TCA cycle and nucleotide biosynthesis.

  • Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant, which contains polar metabolites, to a new tube. c. Dry the extracts under a stream of nitrogen or using a vacuum concentrator. d. The dried metabolite extracts are now ready for derivatization (if necessary) and analysis by MS or NMR.

In Vivo Isotopic Labeling in a Mouse Model

This protocol provides a general framework for in vivo metabolic labeling studies in mice.

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • Sterile this compound solution for infusion

  • Infusion pump and catheters

  • Liquid nitrogen

  • Homogenization equipment

  • 80% Methanol, ice-cold

Procedure:

  • Acclimatization: Acclimate the animals to the experimental conditions.

  • Catheterization: Surgically implant catheters for tracer infusion and blood sampling, if required. Allow for a recovery period.

  • Tracer Infusion: Infuse the sterile this compound solution at a constant rate to achieve a steady-state enrichment in the plasma.

  • Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest.

  • Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt all metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 80% methanol). c. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for MS or NMR analysis.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to illustrate key metabolic pathways involving alanine and a general workflow for dual-isotope labeling experiments.

Alanine_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA TCA Cycle Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Alanine Alanine Pyruvate->Alanine Citrate Citrate Acetyl_CoA->Citrate TCA Cycle Alpha_Ketoglutarate Alpha_Ketoglutarate Citrate->Alpha_Ketoglutarate TCA Cycle Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA TCA Cycle Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Fumarate Fumarate Succinyl_CoA->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate TCA Cycle Oxaloacetate->Citrate TCA Cycle Alanine->Pyruvate ALT Glutamate->Alpha_Ketoglutarate ALT

Key metabolic pathways involving alanine.

Dual_Isotope_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase start Cell Culture / Animal Model (Metabolic Steady State) labeling Introduce 13C/15N-Labeled Substrate (e.g., this compound) start->labeling sampling Harvest Samples at Isotopic Steady State labeling->sampling quench Quench Metabolism sampling->quench extraction Metabolite Extraction quench->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_processing Data Processing & Natural Abundance Correction analysis->data_processing mfa 13C/15N-Metabolic Flux Analysis (MFA) data_processing->mfa interpretation Flux Map Generation & Biological Interpretation mfa->interpretation

Generalized workflow for a dual isotope labeling experiment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of L-Alanine-2-13C,15N, a non-hazardous, isotopically labeled amino acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

I. Understanding the Compound: Safety and Properties

This compound is a stable, non-radioactive isotopically labeled form of the amino acid L-Alanine. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance.[1] However, standard laboratory safety practices should always be observed during handling to minimize any potential risks.

Key Safety Information:

  • Hazards: Not classified as hazardous. May cause mild irritation to the eyes, skin, or respiratory tract upon contact or inhalation. Ingestion of large amounts may be harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid dust formation. Practice good industrial hygiene and wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from light and moisture.

Summary of Physical and Chemical Properties:

PropertyValue
Chemical Formula C₃H₇NO₂ (isotopically labeled)
Appearance Solid
Solubility in Water 89.1 g/L at 20°C
Stability Stable under recommended storage conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (under fire conditions)

II. Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. As a non-hazardous substance, the primary consideration is the proper management of laboratory chemical waste.

Step 1: Waste Identification and Segregation

  • Unused Product (Solid): Collect any unused or expired solid this compound in a designated, clearly labeled, and sealed waste container.

  • Contaminated Labware (Solid Waste): This includes items such as weigh boats, pipette tips, and microfuge tubes that have come into direct contact with the solid compound. These should be collected in a designated solid chemical waste container.

  • Aqueous Solutions (Liquid Waste): Solutions containing dissolved this compound should be collected in a designated aqueous waste container. Do not pour down the drain unless permitted by local regulations.

  • Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Collection and Storage

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard classification (in this case, "non-hazardous chemical waste").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are sealed to prevent spills or leaks.

Step 3: Final Disposal

  • Professional Disposal Service: It is recommended to contact a licensed professional waste disposal company for the final disposal of the collected waste. This ensures that the disposal is handled in an environmentally responsible and compliant manner.

  • Institutional Procedures: Follow your institution's specific guidelines for chemical waste disposal. The Environmental Health and Safety (EHS) department is the primary resource for these procedures.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Disposal Workflow for this compound Waste cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_waste_collection Waste Collection & Storage cluster_final_disposal Final Disposal A This compound Waste B Solid Waste (Unused product, contaminated labware) A->B Solid C Liquid Waste (Aqueous solutions) A->C Liquid D Sharps Waste (Contaminated needles, etc.) A->D Sharp E Labeled Solid Chemical Waste Container B->E F Labeled Aqueous Waste Container C->F G Labeled Sharps Container D->G H Contact Licensed Waste Disposal Service E->H F->H G->H I Follow Institutional EHS Guidelines H->I

Caption: Decision tree for the proper segregation and disposal of this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet for the most current and detailed information.

References

Personal protective equipment for handling L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Alanine-2-13C,15N. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and prevent contamination. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesPowder-free nitrile gloves should be worn to prevent skin contact. It is recommended to change gloves frequently, especially if they become contaminated.[1][2]
Body Protection Laboratory CoatA clean lab coat is required to protect clothing and skin from potential splashes or spills.[1][3]
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from dust particles or splashes, safety glasses with side shields or goggles are necessary.[4]
Respiratory Protection NIOSH/CEN Approved RespiratorA respirator should be used when there is a potential for dust formation, especially in poorly ventilated areas, to avoid inhalation.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is essential to avoid contamination of the sample and ensure accurate experimental results.

  • Work Area Preparation :

    • Thoroughly clean and decontaminate the designated workspace, such as a laminar flow hood, with 70% ethanol (B145695) and water.

    • Wipe down all equipment, including pipettes and tube racks, with ethanol before placing them in the clean workspace.

  • Personal Protective Equipment (PPE) Donning :

    • Put on a clean lab coat, safety glasses or goggles, and powder-free nitrile gloves.

    • If there is a risk of dust inhalation, a suitable respirator should be worn.

  • Handling the Compound :

    • This compound is a solid. Handle it carefully to avoid creating dust.

    • Use clean, dedicated spatulas and weighing boats for transferring the compound.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.

  • Post-Handling :

    • After handling, wash hands thoroughly.

    • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

  • Unused Product :

    • This compound is not classified as a hazardous substance.

    • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.

    • Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, such as gloves, weighing boats, and pipette tips, should be considered for appropriate disposal.

    • If local regulations require it, these materials should be placed in a suitable, closed container for disposal.

  • Empty Containers :

    • Completely empty containers can be recycled.

    • Handle contaminated packaging in the same manner as the substance itself.

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Laminar Flow Hood) don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe handle_compound Handle this compound (Avoid Dust Formation) don_ppe->handle_compound clean_area Clean Work Area and Equipment handle_compound->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands dispose_waste Dispose of Unused Product and Contaminated Materials wash_hands->dispose_waste

Caption: A flowchart outlining the procedural steps for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-2-13C,15N
Reactant of Route 2
L-Alanine-2-13C,15N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。